G6PDi-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWCHVCZOGGQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G6PDi-1: A Selective Inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of G6PDi-1, a potent and selective small-molecule inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Introduction to G6PD and the Rationale for Inhibition
Glucose-6-phosphate dehydrogenase (G6PD) is a critical housekeeping enzyme that catalyzes the first committed step in the pentose phosphate pathway (PPP).[1][2] This pathway is a major source of cellular NADPH, a crucial reductant for antioxidant defense and reductive biosynthesis.[1][2][3] G6PD converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH. Due to its central role in redox homeostasis, G6PD is a compelling therapeutic target for various diseases, including cancer, and inflammatory and infectious diseases.[1][4][5] Many cancer cells exhibit upregulated G6PD activity to meet their high metabolic and antioxidant demands, making them susceptible to G6PD inhibition.[1]
This compound has emerged as a valuable chemical probe to explore the consequences of G6PD inhibition. It is a non-steroidal, cell-active small molecule that offers significant advantages over older, less specific inhibitors like dehydroepiandrosterone (B1670201) (DHEA).[6]
This compound: Mechanism of Action and Physicochemical Properties
This compound is a reversible and non-competitive inhibitor of human G6PD.[7][8][9] It binds to an allosteric site on the enzyme, thereby inhibiting its catalytic activity.[8]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile | |
| Molecular Formula | C14H12N4OS | |
| Molecular Weight | 284.34 g/mol | |
| CAS Number | 2457232-14-1 | |
| Purity | ≥98% | [10] |
| Solubility | Soluble to 100 mM in DMSO | [10] |
| Storage | Store at -20°C | |
| IC50 (human G6PD) | 70 nM | [7][8][10] |
| IC50 (astrocytes) | 102 nM | [7] |
| Mechanism of Inhibition | Reversible, non-competitive | [7][8][9] |
Biological Effects of this compound
This compound has been shown to exert a range of biological effects across various cell types, primarily stemming from its ability to deplete cellular NADPH pools.
Impact on Cellular Metabolism
Treatment with this compound leads to a rapid and dose-dependent decrease in NADPH levels, with a corresponding increase in the NADP+/NADPH ratio.[6] This directly demonstrates target engagement within cells. The inhibitor effectively blocks the flux through the oxidative PPP.[6]
Table 2: Cellular Activity of this compound
| Cell Line/Type | Effect | IC50 / Concentration | Reference |
| HCT116 | Dose-dependent decrease in 6-phosphogluconolactone (6-PG) levels | - | [10] |
| HepG2 | Dose-dependent decrease in 6-phosphogluconolactone (6-PG) levels | IC50 = 13 µM | [8][10] |
| HCT116 | Decrease in 2H transfer from [1-2H]-glucose to NADPH | IC50 = 31 µM | [8] |
| Activated T cells | Inhibition of flux through the pentose phosphate pathway and decreased NADPH generation | - | [10] |
| Red Blood Cells | Significant depletion of NADPH | - | [6] |
| Various cultured cells | Reduction in NADPH levels | 10 and 50 µM | [9] |
| HCT116 | Decreased colony formation | 20 and 30 µM | [9] |
Effects on Immune Cells
This compound has profound effects on immune cell function, highlighting the dependence of the immune system on the pentose phosphate pathway.
-
T Cells: this compound markedly decreases the production of inflammatory cytokines in activated T cells, while having a minimal effect on their initial activation or proliferation.[6][8][10]
-
Neutrophils: The inhibitor suppresses the respiratory burst in both mouse and human neutrophils, a critical function for pathogen clearance that is dependent on NADPH oxidase.[6][10]
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound.
In Vitro G6PD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human G6PD.
Methodology:
-
Recombinant human G6PD is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
The enzymatic reaction is initiated by the addition of the substrates, glucose-6-phosphate and NADP+.
-
The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay: Measurement of NADPH/NADP+ Ratio
Objective: To confirm that this compound inhibits G6PD activity within intact cells by measuring the ratio of NADP+ to NADPH.
Methodology:
-
Culture cells (e.g., activated CD8+ T cells) to the desired density.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Lyse the cells and extract the metabolites.
-
Quantify the intracellular concentrations of NADP+ and NADPH using a commercially available NADP/NADPH assay kit or through LC-MS-based metabolomics.
-
Calculate the NADP+/NADPH ratio for each treatment condition.
Neutrophil Oxidative Burst Assay
Objective: To assess the functional consequence of G6PD inhibition on neutrophil effector function.
Methodology:
-
Isolate neutrophils from fresh mouse bone marrow or human peripheral blood.
-
Pre-incubate the neutrophils with this compound (e.g., 50 µM) or vehicle control.
-
Stimulate the neutrophils with a potent activator of the respiratory burst, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Measure the rate of oxygen consumption, an indicator of NADPH oxidase activity, using a Seahorse XF Analyzer or a similar instrument.
Visualizing Key Pathways and Workflows
The Pentose Phosphate Pathway and the Action of this compound
Caption: this compound inhibits G6PD, blocking NADPH production and nucleotide synthesis.
Experimental Workflow for Assessing this compound's Effect on T Cell Cytokine Production
Caption: Workflow for evaluating this compound's impact on T cell cytokine production.
Conclusion
This compound is a potent, selective, and cell-active inhibitor of G6PD that serves as an invaluable tool for studying the roles of the pentose phosphate pathway in health and disease. Its well-characterized mechanism of action and demonstrated biological effects in various cellular contexts make it a superior alternative to older, less specific inhibitors. For researchers in academia and industry, this compound offers a robust means to investigate the therapeutic potential of G6PD inhibition in oncology, immunology, and other fields. As research progresses, this compound will likely continue to be instrumental in elucidating the intricate connections between cellular metabolism and function.
References
- 1. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. G6PD-mediated increase in de novo NADP+ biosynthesis promotes antioxidant defense and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | G6PD inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
The Central Role of Glucose-6-Phosphate Dehydrogenase (G6PD) in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-6-Phosphate Dehydrogenase (G6PD) is the cornerstone of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a critical metabolic route that operates in parallel to glycolysis.[1] As the rate-limiting enzyme, G6PD governs the flux of glucose into this pathway, thereby controlling the production of essential biomolecules: nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and precursors for nucleotide synthesis.[1][2] NADPH serves as the primary intracellular reductant for biosynthetic reactions and is indispensable for cellular defense against oxidative stress.[3][4] The pentose phosphates generated are vital for the synthesis of nucleic acids and nucleotide coenzymes.[3][5] Dysregulation of G6PD is implicated in numerous pathologies, from hemolytic anemia in deficient individuals to the metabolic reprogramming that fuels cancer cell proliferation.[1][6] This guide provides an in-depth examination of G6PD's function, regulation, associated signaling pathways, and the experimental methodologies used for its study.
Core Function of G6PD in the Pentose Phosphate Pathway
G6PD is a cytosolic enzyme that catalyzes the first committed step in the Pentose Phosphate Pathway.[4][7] This reaction is the irreversible oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, coupled with the reduction of NADP+ to NADPH.[7]
Reaction: Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺
This single enzymatic step has two profound and divergent consequences for cellular homeostasis:
-
Generation of Reductive Power (NADPH): The NADPH produced by G6PD is the principal source of reducing equivalents for anabolic processes, including the synthesis of fatty acids and steroids.[4][6] Critically, it is the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH). GSH is a key antioxidant that detoxifies reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[4][8] This protective role is particularly vital in red blood cells, which lack other NADPH-producing enzymes and are highly susceptible to oxidative damage.[3]
-
Production of Biosynthetic Precursors: The product, 6-phosphoglucono-δ-lactone, is subsequently hydrolyzed to 6-phosphogluconate, which then enters the remainder of the PPP. This pathway ultimately yields ribose-5-phosphate (B1218738) (R5P), the foundational precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[3][5]
The PPP, therefore, acts as a critical metabolic hub, and G6PD is the primary gatekeeper controlling entry into this pathway.
Regulation of G6PD Activity and Expression
As the enzyme controlling the flux through the PPP, G6PD is subject to stringent regulation at multiple levels.[1][4]
-
Allosteric Regulation: The most immediate level of control is the cellular ratio of NADP⁺ to NADPH.[4] G6PD is strongly inhibited by its product, NADPH, which competes with NADP⁺ for binding to the enzyme. A high NADP⁺/NADPH ratio, indicative of high demand for NADPH (e.g., during oxidative stress or active biosynthesis), stimulates G6PD activity.[4] Conversely, a low ratio (high NADPH) inhibits the enzyme, shunting glucose-6-phosphate towards glycolysis.
-
Post-Translational Modifications (PTMs): G6PD activity is fine-tuned by a variety of PTMs. For instance, SIRT2-mediated deacetylation at Lysine-403 activates G6PD, enhancing NADPH production to counteract oxidative damage.[4] Other modifications, including phosphorylation, O-GlcNAcylation, and ubiquitination, also play regulatory roles, often in response to specific cellular signals or stressors.[6][9][10]
-
Transcriptional Control: G6PD expression is regulated by several signaling pathways. In cancer cells, pathways including Janus kinase-signal transducer and activator of transcription 3 (JAK-STAT3), mammalian target of rapamycin (B549165) (mTOR), and those involving transcription factors like nuclear factor erythroid 2-related factor 2 (NRF2) and tumor protein p73 (TP73) upregulate G6PD expression to meet the high metabolic demands of proliferation.[11][12]
G6PD in Cellular Signaling Networks
G6PD and its metabolic products are deeply integrated into cellular signaling networks, acting as both downstream effectors and upstream regulators.
-
Upstream Regulatory Pathways: In cancer, oncogenic signaling pathways frequently converge on G6PD to reprogram metabolism. For example, the PI3K/Akt/mTOR pathway, commonly activated in tumors, promotes G6PD expression to support cell growth and survival.[11] Similarly, the transcription factor NRF2, the master regulator of the antioxidant response, can induce G6PD expression to bolster cellular defenses against oxidative stress.[11]
-
Downstream Signaling Roles: The metabolic outputs of the G6PD-driven PPP can directly influence signaling events.
-
NADPH is the required substrate for NADPH oxidases (NOXs), enzymes that generate ROS as signaling molecules in various physiological processes.[2]
-
PPP intermediates can act as signaling molecules themselves. For instance, 6-phosphogluconolactone can inhibit the activation of AMP-activated protein kinase (AMPK), a central energy sensor, by promoting the recruitment of a phosphatase to its upstream kinase, Src.[1][10]
-
Quantitative Data
The kinetic properties and activity levels of G6PD are essential parameters for understanding its function and for diagnosing related disorders.
Table 1: Representative Kinetic Parameters of Human G6PD
| Parameter | Substrate | Value | Enzyme Source | Reference |
| Km | Glucose-6-Phosphate | 40 ± 8 µM | Placenta | [13] |
| Km | NADP⁺ | 20 ± 10 µM | Placenta | [13] |
| Ki | NADPH | 17.1 ± 3.2 µM | Placenta | [13] |
| kcat/Km (G6P) | Glucose-6-Phosphate | 7.4 x 10⁶ M⁻¹s⁻¹ | Placenta | [13] |
| kcat/Km (NADP⁺) | NADP⁺ | 1.48 x 10⁷ M⁻¹s⁻¹ | Placenta | [13] |
| kcat | G6P | 25.9 s⁻¹ | Guadalajara Variant | [14] |
Note: Kinetic values can vary significantly depending on the specific enzyme variant, purification method, and assay conditions.
Table 2: G6PD Activity Reference Ranges in Red Blood Cells
| Assay Method | Normal Activity Range (100%) | Deficiency Threshold (<30%) | Notes | Reference |
| Spectrophotometry | 8.0 - 11.9 U/g Hb (≥12 months) | < 2.4 U/g Hb | Gold standard method. Results can be falsely normal during acute hemolysis due to reticulocytosis. | [15][16] |
| Trinity Biotech Assay | Median: 10.0 U/g Hb | < 3.0 U/g Hb | Values can vary between studies based on the adjusted male median. | [17] |
| Randox Assay | Median: 8.3 U/g Hb | < 2.5 U/g Hb | Absolute values differ from other commercial kits. | [17] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for G6PD Enzyme Activity
This protocol describes the gold-standard method for quantifying G6PD activity by measuring the rate of NADPH production.[17][18]
Principle: G6PD catalyzes the reduction of NADP⁺ to NADPH, which exhibits a characteristic absorbance peak at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the G6PD activity in the sample.
Materials:
-
Spectrophotometer capable of reading at 340 nm with temperature control (37°C).
-
Cuvettes (1 cm path length).
-
Sample: Hemolysate from washed red blood cells.
-
Assay Buffer: Tris-HCl buffer (pH 7.8-8.2) with MgCl₂.
-
Substrate Solution: Glucose-6-Phosphate (G6P).
-
Cofactor Solution: Nicotinamide adenine dinucleotide phosphate (NADP⁺).
-
Lysis Buffer (e.g., digitonin (B1670571) solution or water).
-
Hemoglobin measurement reagents.
Procedure:
-
Sample Preparation: a. Collect whole blood in an anticoagulant tube (e.g., EDTA or ACD).[15] Store at 4°C for up to 4 days.[19] b. Centrifuge to pellet red blood cells (RBCs), remove plasma and buffy coat. c. Wash RBCs three times with isotonic saline (0.9% NaCl). d. Prepare a hemolysate by lysing a known volume of packed RBCs with lysis buffer. e. Determine the hemoglobin concentration of the hemolysate.
-
Reaction Setup: a. Pre-warm the spectrophotometer and reagents to 37°C. b. In a cuvette, combine Assay Buffer, NADP⁺ solution, and the hemolysate sample. c. Mix gently and incubate for 5-10 minutes to allow for the reduction of any endogenous substrates. d. Establish a baseline absorbance reading at 340 nm.
-
Initiation and Measurement: a. Initiate the reaction by adding the G6P substrate solution. b. Immediately start monitoring the change in absorbance at 340 nm over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve. b. Use the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm = 6.22 x 10³ L·mol⁻¹·cm⁻¹) to convert ΔAbs/min to enzyme activity. c. Normalize the activity to the hemoglobin concentration of the sample, expressing the final result as Units per gram of hemoglobin (U/g Hb).
Protocol 2: Metabolic Flux Analysis of the PPP using ¹³C-Labeled Glucose
This protocol provides a high-level overview of using stable isotope tracing to quantify the flow of metabolites through the PPP.[20][21]
Principle: Cells are cultured with glucose that has been isotopically labeled (e.g., [1,2-¹³C₂]glucose). As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass distribution (isotopologue distribution) of key PPP intermediates like ribose-5-phosphate using mass spectrometry, one can deduce the relative contribution of the PPP versus glycolysis to glucose catabolism.
Materials:
-
Cell culture system (adherent or suspension cells).
-
Isotopically labeled glucose (e.g., [1,2-¹³C₂]glucose).
-
Metabolite extraction solution (e.g., cold 80% methanol).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Software for metabolic flux analysis (MFA).
Procedure:
-
Labeling Experiment: a. Culture cells to a desired density. b. Replace the standard culture medium with a medium containing the ¹³C-labeled glucose as the sole glucose source. c. Incubate for a period sufficient to reach isotopic steady-state (typically several hours to a day, depending on the cell type's metabolic rate).
-
Metabolite Extraction: a. Rapidly quench metabolic activity (e.g., by aspirating media and adding liquid nitrogen). b. Extract intracellular metabolites using a cold extraction solution. c. Separate the extract from cell debris by centrifugation.
-
Sample Analysis: a. Prepare the metabolite extract for analysis (e.g., derivatization for GC-MS). b. Analyze the sample using GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites, particularly ribose derived from RNA hydrolysis, which serves as a stable readout of the ribose-5-phosphate pool.[21]
-
Data Interpretation and Flux Calculation: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C. b. Use computational MFA models to fit the experimental labeling data to a metabolic network model of central carbon metabolism. c. The output of the model provides quantitative flux values (rates) for the reactions in the PPP and related pathways.[20]
Conclusion
Glucose-6-Phosphate Dehydrogenase is far more than a simple metabolic enzyme; it is a master regulator at the intersection of anabolic metabolism, redox homeostasis, and cellular signaling. Its position as the rate-limiting step of the Pentose Phosphate Pathway endows it with control over the production of NADPH and pentose phosphates, resources fundamental to cell survival, proliferation, and defense. A comprehensive understanding of G6PD's intricate regulation and its integration into the broader cellular network is essential for developing therapeutic strategies for a wide range of diseases, from inherited enzyme deficiencies to complex disorders like cancer. The experimental protocols outlined herein provide the foundational tools for researchers to probe and quantify the pivotal role of this critical enzyme.
References
- 1. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]
- 2. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 3. G6PD gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. tripod.haverford.edu [tripod.haverford.edu]
- 10. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G-6-PD, Enzyme Activity, Blood | MLabs [mlabs.umich.edu]
- 16. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency Workup: Approach Considerations [emedicine.medscape.com]
- 17. Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 19. researchgate.net [researchgate.net]
- 20. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 21. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
G6PDi-1: A Technical Guide to its Impact on the Cellular NADPH/NADP+ Ratio
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of G6PDi-1, a potent and selective inhibitor of glucose-6-phosphate dehydrogenase (G6PD), and its consequential effects on the cellular NADPH/NADP+ ratio. This document details the mechanism of action, presents quantitative data from key studies, outlines experimental protocols for measuring these effects, and visualizes the relevant biological pathways.
Introduction: The Role of G6PD and the NADPH/NADP+ Ratio
Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[1][2][3] The primary function of the oxidative branch of the PPP is to produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) from NADP+. The resulting NADPH serves as the principal cellular reductant, essential for a variety of physiological processes including:
-
Antioxidant Defense: NADPH is a critical cofactor for glutathione (B108866) reductase, which maintains a reduced pool of glutathione (GSH) to detoxify reactive oxygen species (ROS).
-
Reductive Biosynthesis: Many anabolic pathways, including the synthesis of fatty acids, steroids, and nucleotides, require the reducing power of NADPH.
-
Phagocytic Respiratory Burst: In immune cells like neutrophils, NADPH is the substrate for NADPH oxidase, which generates superoxide (B77818) anions to kill pathogens.[1][4][5]
The ratio of NADPH to its oxidized form, NADP+, is a key indicator of the cell's redox state and metabolic health. A high NADPH/NADP+ ratio signifies robust antioxidant capacity and anabolic potential. Disruption of this ratio can lead to oxidative stress, cellular damage, and metabolic reprogramming.
This compound: A Selective G6PD Inhibitor
This compound is a small molecule that acts as a potent, reversible, and non-steroidal inhibitor of G6PD.[6][7] It has been identified as a more effective and specific cellular inhibitor of G6PD compared to previously used compounds like dehydroepiandrosterone (B1670201) (DHEA).[1][2] this compound directly targets G6PD, blocking the first committed step of the pentose phosphate pathway and thereby inhibiting the production of NADPH from glucose-6-phosphate.[1][5] This inhibition leads to a decrease in the cellular NADPH pool and a corresponding increase in the NADP+ pool, resulting in a significant drop in the NADPH/NADP+ ratio.[1]
Quantitative Effects of this compound on NADPH/NADP+ Ratio
The administration of this compound has been shown to significantly alter the NADPH/NADP+ ratio across various cell types. The following table summarizes key quantitative findings from published research.
| Cell Type | Treatment Conditions | Fold Change in NADPH | Fold Change in NADP+ | Resulting Change in NADP+/NADPH Ratio | Reference |
| Activated Mouse CD8+ T cells | 2 hours with this compound | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [1] |
| 5 µM this compound | ~1.5-fold decrease | ~1.5-fold increase | ~2.25-fold increase | [1] | |
| 10 µM this compound | ~2.5-fold decrease | ~2-fold increase | ~5-fold increase | [1] | |
| 50 µM this compound | ~4-fold decrease | ~2.5-fold increase | ~10-fold increase | [1] | |
| Human Red Blood Cells | 50 µM this compound | ~1.5-fold decrease | ~1.5-fold increase | ~2.25-fold increase | [1] |
| HCT116 Human Colon Cancer Cells | Dose-dependent treatment | Dose-dependent decrease in 2H transfer from [1-2H]-glucose to NADPH | Not explicitly quantified | Dose-dependent increase | [1] |
| Primary Rat Astrocytes | Up to 100 µM this compound for up to 6 hours | Drastically affected pathways dependent on PPP-mediated NADPH supply | Not explicitly quantified | Implied significant increase | [3][8] |
Experimental Protocols
This section provides detailed methodologies for assessing the impact of this compound on cellular NADPH/NADP+ ratios, based on established protocols.[1][9][10]
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate growth medium and culture conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[6] Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours, as in several key studies).[1]
Metabolite Extraction
-
Washing: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular metabolites.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cellular metabolites including NADPH and NADP+.
Quantification of NADPH and NADP+ by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the absolute quantification of NADPH and NADP+.[1][9]
-
Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate NADPH and NADP+.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios of NADPH and NADP+.
-
Quantification: Generate standard curves using known concentrations of pure NADPH and NADP+ standards. The concentration of these metabolites in the samples is then determined by comparing their peak areas to the standard curves.
Enzymatic Cycling Assays
Commercially available assay kits provide a colorimetric or fluorometric method for determining the NADP+/NADPH ratio.[9][11][12]
-
Selective Degradation:
-
Enzymatic Cycling Reaction: The treated samples are then incubated with a reaction mixture containing G6PD, a substrate (glucose-6-phosphate), and a chromogenic or fluorogenic probe. In this reaction, the remaining NADP+ or NADPH is cycled, leading to the production of a colored or fluorescent product.
-
Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Calculation: The concentrations of NADP+ and NADPH are determined from a standard curve, and the ratio is calculated.
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trschools.com [trschools.com]
- 6. rndsystems.com [rndsystems.com]
- 7. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 8. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. interchim.fr [interchim.fr]
G6PDi-1 and Oxidative Stress: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on G6PDi-1, a potent and specific inhibitor of glucose-6-phosphate dehydrogenase (G6PD), and its critical role in modulating oxidative stress. By targeting the master regulator of the pentose (B10789219) phosphate (B84403) pathway (PPP), this compound offers a powerful tool to investigate cellular redox control and presents a potential therapeutic avenue for diseases linked to oxidative imbalance.
Core Mechanism: this compound and the Pentose Phosphate Pathway
Glucose-6-phosphate dehydrogenase is the rate-limiting enzyme in the pentose phosphate pathway, a fundamental metabolic route responsible for producing the bulk of cytosolic NADPH.[1][2] NADPH is an essential reducing equivalent that protects cells from oxidative damage by regenerating reduced glutathione (B108866) (GSH) and serving as a cofactor for NADPH oxidases.[3][4]
This compound is a nonsteroidal, reversible inhibitor of G6PD.[5] Its mechanism of action involves the direct inhibition of G6PD, thereby blocking the initial step of the PPP. This leads to a rapid decrease in NADPH production and a corresponding increase in the NADP+/NADPH ratio within the cell, sensitizing it to oxidative stress.[5][6]
Quantitative Effects of this compound on Cellular Metabolism
The following tables summarize the key quantitative data from foundational studies on this compound, demonstrating its potency and effects on various cellular parameters.
Table 1: Inhibitory Potency of this compound against G6PD
| Parameter | Value | Cell/System | Reference |
| IC50 | 70 nM | Purified Human G6PD | |
| Half-maximal inhibition (lysates) | ~100 nM | Cultured Primary Rat Astrocytes | [7][8] |
| Half-maximal inhibition (competing inhibitor) | 9.2 ± 3.5 µM | Dehydroepiandrosterone (DHEA) in Astrocyte Lysates | [7] |
Table 2: Effects of this compound on NADPH-Dependent Pathways and Oxidative Stress Markers
| Parameter | This compound Concentration | Effect | Cell Type | Reference |
| Half-maximal effect on PPP-dependent pathways | 3 - 6 µM | Lowered WST1 reduction and GSH regeneration | Cultured Primary Rat Astrocytes | [7][8] |
| Basal ROS levels | 2.5 µM | ~0.6% increase | Hippocampal CA1 Cells | [9] |
| NADP+/NADPH Ratio | Dose-dependent | Markedly increased | Activated CD8+ T Cells | [5][6] |
| Total NADP(H) | - | Remained around ~200 µM | Activated CD8+ T Cells | [5] |
| GSSG Accumulation (under oxidative stress) | Dose-dependent | Enhanced cellular and extracellular GSSG | Cultured Primary Rat Astrocytes | [7] |
| Neutrophil Oxidative Burst | Dose-dependent | Suppressed | Mouse and Human Neutrophils | [10] |
| Inflammatory Cytokine Production | Dose-dependent | Markedly decreased | T Cells | [5] |
Signaling Pathways Modulated by this compound
The inhibition of G6PD by this compound has significant downstream effects on cellular signaling pathways involved in oxidative stress.
The Pentose Phosphate Pathway and NADPH Production
The primary pathway affected by this compound is the oxidative branch of the pentose phosphate pathway. By inhibiting G6PD, this compound directly curtails the conversion of glucose-6-phosphate to 6-phosphogluconolactone, the initial step for NADPH generation.
Glutathione Redox Cycling and Antioxidant Defense
NADPH is crucial for maintaining a reduced pool of glutathione (GSH), a key cellular antioxidant. Glutathione reductase utilizes NADPH to reduce glutathione disulfide (GSSG) back to GSH. Inhibition of G6PD by this compound impairs this recycling, leading to an accumulation of GSSG and a diminished capacity to neutralize reactive oxygen species (ROS).
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Primary rat astrocytes, human T cells, HCT116, HepG2, HEK293 cells.[5][7][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for astrocytes) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7]
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 100 mM). The stock solution is then diluted in the culture medium to the desired final concentrations.
-
Incubation: For metabolic studies, confluent cell cultures are washed with a pre-warmed incubation buffer (e.g., 20 mM HEPES, 145 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.8 mM Na2HPO4, 5 mM glucose, pH 7.4).[7] Cells are then incubated with this compound at various concentrations for specified durations (e.g., up to 6 hours).[7][8]
Measurement of G6PD Activity
-
Cell Lysate Preparation: Cultured cells are washed and then lysed using a suitable lysis buffer.
-
Enzymatic Assay: G6PD activity in the cell lysates is determined spectrophotometrically by measuring the rate of NADPH formation at 340 nm. The assay mixture typically contains the cell lysate, glucose-6-phosphate, and NADP+. The reaction is initiated by the addition of the substrate.[7]
Quantification of Glutathione
-
Sample Preparation: Cellular and extracellular contents of total glutathione (GSx) and GSSG are determined. For cellular content, cells are lysed. The medium is collected for extracellular measurements.
-
Enzymatic Cycling Method: The Tietze enzymatic cycling method is a common colorimetric assay used for glutathione quantification.[11] This method involves the reduction of GSSG by glutathione reductase and NADPH, followed by the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured spectrophotometrically.
Analysis of NADPH/NADP+ Ratio
-
Metabolite Extraction: Cellular metabolites are extracted, often using a methanol-based extraction method.
-
LC-MS Analysis: The levels of NADPH and NADP+ are quantified using liquid chromatography-mass spectrometry (LC-MS).[6] This technique allows for the sensitive and specific measurement of these nucleotides.
Experimental Workflow for Assessing this compound Impact on Oxidative Stress
Conclusion
This compound has emerged as a critical tool for dissecting the role of the pentose phosphate pathway in cellular redox homeostasis. The foundational research summarized in this guide provides robust quantitative data and detailed methodologies for its use. For researchers in drug development, the ability of this compound to modulate oxidative stress highlights G6PD as a promising therapeutic target for a range of diseases, from cancer to inflammatory disorders. Further investigation into the nuanced effects of this compound in various cellular and disease contexts will undoubtedly continue to advance our understanding of metabolic control and oxidative stress.
References
- 1. Glucose-6-phosphate dehydrogenase--from oxidative stress to cellular functions and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. trschools.com [trschools.com]
- 6. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
G6PDi-1 and its Impact on Neutrophil Respiratory Burst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neutrophil respiratory burst is a critical component of the innate immune response, characterized by the rapid production of reactive oxygen species (ROS) to eliminate pathogens. This process is heavily reliant on the enzymatic activity of NADPH oxidase, which in turn depends on a steady supply of its substrate, NADPH. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a primary source of cytosolic NADPH, with glucose-6-phosphate dehydrogenase (G6PD) serving as the rate-limiting enzyme. This technical guide explores the effects of G6PDi-1, a potent and specific inhibitor of G6PD, on the neutrophil respiratory burst. We will delve into the underlying signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols for the assays cited. This document is intended to serve as a comprehensive resource for researchers investigating innate immunity, neutrophil function, and the therapeutic potential of targeting cellular metabolism in inflammatory and infectious diseases.
Introduction to Neutrophil Respiratory Burst and the Role of G6PD
Neutrophils are the most abundant type of white blood cell and form the first line of defense against invading pathogens. Upon activation by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA), neutrophils initiate a "respiratory burst," a dramatic increase in oxygen consumption leading to the production of superoxide (B77818) anions (O₂⁻) and other ROS[1]. This process is mediated by the NADPH oxidase enzyme complex.
The generation of ROS by NADPH oxidase is fundamentally dependent on the availability of NADPH[2][3][4]. The oxidative branch of the pentose phosphate pathway is a major route for NADPH production in neutrophils[5][6][7]. Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first and committed step of the oxidative PPP, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, while reducing NADP⁺ to NADPH[5][6][7]. Therefore, G6PD activity is crucial for sustaining the respiratory burst[4][8].
This compound: A Specific Inhibitor of G6PD
This compound is a small molecule that has been identified as a potent and specific inhibitor of G6PD[5][6][9]. Unlike previously used G6PD antagonists like dehydroepiandrosterone (B1670201) (DHEA), this compound demonstrates robust on-target activity in cellular assays[5][6]. It acts by inhibiting G6PD, thereby reducing the flux through the pentose phosphate pathway and decreasing the intracellular pool of NADPH[5][9]. This makes this compound a valuable tool for studying the metabolic dependencies of various cellular processes, including the neutrophil respiratory burst.
Effects of this compound on Neutrophil Respiratory Burst: Quantitative Data
Experimental evidence demonstrates that this compound significantly suppresses the respiratory burst in both mouse and human neutrophils. The primary method for quantifying this effect is by measuring the oxygen consumption rate (OCR), a direct indicator of NADPH oxidase activity.
| Cell Type | Stimulant | This compound Concentration | Effect on Respiratory Burst (OCR) | Reference |
| Mouse Neutrophils | Phorbol 12-myristate 13-acetate (PMA) (100 nM) | 50 µM | Significant decrease in oxygen consumption rate | [5] |
| Human Neutrophils | Phorbol 12-myristate 13-acetate (PMA) (100 nM) | 50 µM | Significant decrease in oxygen consumption rate | [5] |
Signaling Pathway and Mechanism of Action
The inhibitory effect of this compound on the neutrophil respiratory burst is a direct consequence of its impact on cellular metabolism. The following diagram illustrates the signaling pathway.
References
- 1. Respiratory burst enzyme in human neutrophils. Evidence for multiple mechanisms of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of glucose-6-phosphate dehydrogenase deficiency on neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The global role of G6PD in infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The global role of G6PD in infection and immunity [frontiersin.org]
- 9. rndsystems.com [rndsystems.com]
G6PDi-1: A Potent Tool for Interrogating Metabolic Reprogramming in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the Warburg effect, characterized by a preference for aerobic glycolysis. The pentose (B10789219) phosphate (B84403) pathway (PPP) is another critical metabolic route, providing cancer cells with anabolic precursors for nucleotide and lipid synthesis, as well as the reducing equivalent NADPH for antioxidant defense.[1][2][3][4] Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP and its upregulation is a common feature in many cancers, correlating with poor prognosis.[5][6][7] This makes G6PD a compelling target for therapeutic intervention and a crucial node to study in the context of cancer metabolism. G6PDi-1 is a potent and selective small-molecule inhibitor of G6PD, offering a powerful tool to dissect the role of the PPP in cancer biology.[8] This technical guide provides a comprehensive overview of this compound, its application in studying metabolic reprogramming, detailed experimental protocols, and data presentation for researchers in oncology and drug development.
The Role of G6PD in Cancer Metabolism
G6PD catalyzes the first committed step in the pentose phosphate pathway, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, while reducing NADP+ to NADPH.[2][8] This pathway is critical for cancer cells for several reasons:
-
Anabolic Precursor Synthesis: The PPP generates ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (DNA and RNA).[3][5]
-
Redox Homeostasis: The production of NADPH is vital for maintaining a reduced intracellular environment and counteracting the high levels of reactive oxygen species (ROS) generated by rapid metabolism and oncogenic signaling.[3][9][10] NADPH is a cofactor for antioxidant enzymes like glutathione (B108866) reductase.
-
Lipid Synthesis: NADPH is also essential for the reductive biosynthesis of fatty acids, which are required for membrane formation in rapidly dividing cells.
Given its central role, inhibiting G6PD with tools like this compound allows for the precise investigation of these metabolic dependencies in cancer cells.
This compound: A Selective G6PD Inhibitor
This compound has emerged as a superior tool for studying G6PD function compared to previously used inhibitors like dehydroepiandrosterone (B1670201) (DHEA), which suffer from off-target effects and lower potency.[8] this compound is a non-steroidal, cell-permeable small molecule that effectively inhibits G6PD activity.
Mechanism of Action
This compound acts as a potent and specific inhibitor of G6PD. Cellular thermal shift assays (CETSA) have demonstrated direct physical interaction and thermal stabilization of the G6PD protein by this compound, confirming target engagement.[8] Inhibition of G6PD by this compound leads to a rapid decrease in NADPH levels and a corresponding increase in the NADP+/NADPH ratio, thereby disrupting the cellular redox balance and biosynthetic pathways dependent on NADPH.[8]
Quantitative Effects of this compound on Cancer Cell Metabolism
The following tables summarize the quantitative effects of this compound on various metabolic parameters in different cancer cell lines as reported in the literature. These tables provide a clear and structured overview for easy comparison.
| Cell Line | This compound IC50 for G6PD Activity (µM) | Reference |
| HepG2 | ~13 | [8] |
| Cell Line | Treatment | Change in NADPH Levels | Change in NADP+/NADPH Ratio | Reference |
| HCT116 | This compound | Largely unperturbed | Increased | [8] |
| HepG2 | This compound | Largely unperturbed | Increased | [8] |
| CD8+ T cells | This compound (10 µM) | Significant decrease | Significant increase | [8] |
Note: The observation that NADPH pools are largely unperturbed in some cancer cell lines like HCT116 and HepG2 upon this compound treatment suggests the activation of compensatory pathways to maintain NADPH homeostasis, such as through malic enzyme 1 (ME1) or isocitrate dehydrogenase 1 (IDH1).[8][11]
Signaling Pathways and Experimental Workflows
The inhibition of G6PD by this compound has significant downstream effects on various signaling pathways crucial for cancer cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and provide a visual guide to experimental workflows.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell metabolism.
G6PD Activity Assay
This protocol is adapted from commercially available G6PD activity assay kits and can be used to measure the enzymatic activity of G6PD in cell lysates.[12][13][14][15]
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
G6PD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
G6PD Substrate (Glucose-6-Phosphate)
-
G6PD Cofactor (NADP+)
-
Fluorometric or colorimetric probe for NADPH detection
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysate Preparation:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
G6PD Activity Measurement:
-
Prepare a reaction mixture containing G6PD Assay Buffer, G6PD Substrate, and G6PD Cofactor.
-
Add a standardized amount of cell lysate to each well of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature.
-
The rate of increase in fluorescence or absorbance is proportional to the G6PD activity.
-
Calculate the specific activity of G6PD (e.g., in mU/mg of protein).
-
Lactate Production Assay
This assay measures the amount of lactate secreted into the culture medium, which is an indicator of the rate of glycolysis.[1][16][17][18][19][20][21][22][23]
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium
-
Lactate Assay Kit (containing Lactate Dehydrogenase, NAD+, and a colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed a known number of cells per well in a 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
-
Sample Collection:
-
At various time points, collect a small aliquot of the culture medium from each well.
-
-
Lactate Measurement:
-
Prepare a standard curve using the lactate standard provided in the kit.
-
Add the collected medium samples and standards to a new 96-well plate.
-
Add the reaction mix from the assay kit to each well.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate production to the cell number or protein concentration.
-
Cellular ATP Level Measurement
This assay quantifies the intracellular ATP concentration, providing an indication of the overall energetic state of the cells.[2][8][11][16][24][25][26][27][28]
Materials:
-
This compound
-
Cancer cell line of interest
-
ATP Assay Kit (containing a cell lysis reagent, luciferase, and luciferin)
-
Opaque-walled 96-well microplate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent directly to the wells containing the cells. This reagent typically lyses the cells and initiates the luminescent reaction.
-
Incubate for a short period as recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
A decrease in luminescence indicates a reduction in cellular ATP levels.
-
Data can be normalized to a control group to determine the percentage change in ATP.
-
Conclusion
This compound is an invaluable tool for researchers and drug developers seeking to understand and target the metabolic vulnerabilities of cancer. By specifically inhibiting G6PD, this compound allows for the detailed investigation of the pentose phosphate pathway's role in cancer cell proliferation, survival, and resistance to therapy. The experimental protocols and data provided in this guide offer a solid foundation for initiating studies with this potent inhibitor. Further research utilizing this compound will undoubtedly continue to unravel the complexities of cancer metabolism and pave the way for novel therapeutic strategies.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics of small extracellular vesicles derived from isocitrate dehydrogenase 1-mutant HCT116 cells collected by semi-automated size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global changes to HepG2 cell metabolism in response to galactose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-cancer analysis reveals that G6PD is a prognostic biomarker and therapeutic target for a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. media.path.org [media.path.org]
- 15. abcam.com [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]
- 20. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lactate in Energy Metabolism and Cancer Progression - Creative Proteomics [creative-proteomics.com]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. G6PD: A hub for metabolic reprogramming and redox signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. trschools.com [trschools.com]
- 26. researchgate.net [researchgate.net]
- 27. protocols.io [protocols.io]
- 28. mdpi.com [mdpi.com]
Initial Investigations into G6PDi-1's Role in Immunomodulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial investigations into the role of G6PDi-1, a small molecule inhibitor of glucose-6-phosphate dehydrogenase (G6PD), in immunomodulation. G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway for generating NADPH, which is essential for antioxidant defense and various immune cell effector functions. This compound has emerged as a valuable tool for studying the reliance of different immune cell types on the PPP. This document summarizes the key findings on the differential effects of this compound on T cells, neutrophils, and macrophages, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Pentose Phosphate Pathway and Immune Function
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis.[1][2][3][4] Its primary functions include the production of NADPH and the synthesis of precursors for nucleotide biosynthesis. NADPH plays a crucial role in maintaining cellular redox homeostasis by regenerating reduced glutathione, which is essential for detoxifying reactive oxygen species (ROS).[5] In the context of the immune system, NADPH is also a critical substrate for NADPH oxidases (NOX), enzymes responsible for generating ROS during the respiratory burst in phagocytes like neutrophils and macrophages, a key mechanism for pathogen killing.[5][6]
Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first and rate-limiting step of the PPP.[1][2][3][4][5] Given its central role, pharmacological inhibition of G6PD offers a powerful approach to investigate the dependence of immune cells on the PPP for their various functions.
This compound: A Potent and Selective G6PD Inhibitor
Initial investigations have identified this compound as a non-steroidal small molecule that effectively and reversibly inhibits G6PD activity in cells.[1][6] This contrasts with previously used inhibitors like dehydroepiandosterone (DHEA), which have been shown to be less robust in cellular assays.[1][6] this compound demonstrates on-target activity by binding to G6PD and is non-competitive against both of the enzyme's substrates.[6] Its cell-active nature makes it a valuable tool for dissecting the role of the PPP in various cellular processes, particularly in the complex interplay of immune cell function.
Core Signaling Pathway: this compound Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of G6PD. This enzymatic blockade disrupts the oxidative PPP, leading to a rapid decrease in the intracellular levels of NADPH and a corresponding increase in the NADP+/NADPH ratio.[1][6] This shift in the cellular redox state has profound consequences for immune cell function, as many effector functions are critically dependent on a steady supply of NADPH.
Differential Immunomodulatory Effects of this compound
A key finding from initial studies is that different immune cell lineages exhibit varying degrees of dependence on the PPP for their functions, a phenomenon clearly demonstrated by their response to this compound.
T Lymphocytes
T cells, particularly activated T cells, are highly reliant on G6PD activity for their effector functions.[6] Treatment with this compound leads to a significant depletion of NADPH in both CD4+ and CD8+ T cells.[6] This metabolic disruption results in a marked decrease in the production of inflammatory cytokines upon stimulation.[1][2][3][6] Notably, this compound achieves this immunomodulatory effect with minimal impact on initial T cell activation or proliferation.[6][7]
Neutrophils
Neutrophils utilize NADPH as a crucial substrate for NADPH oxidase to generate the respiratory burst, a flood of reactive oxygen species used to kill pathogens.[6] this compound effectively suppresses this oxidative burst in both mouse and human neutrophils by limiting the availability of NADPH.[1][2][3][6]
Macrophages
In stark contrast to T cells and neutrophils, macrophages appear less dependent on the PPP for their pro-inflammatory responses when stimulated with lipopolysaccharide (LPS).[1][2][3][6] Treatment with this compound does not significantly decrease NADPH levels or the production of pro-inflammatory cytokines in LPS-stimulated macrophages.[3][6] This suggests that macrophages may utilize alternative pathways to maintain their NADPH pools for these specific functions. However, other studies suggest that G6PD in macrophages can contribute to oxidative stress and inflammatory responses in different contexts.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial investigations into this compound's effects on immune cells.
Table 1: Effect of this compound on NADPH/NADP+ Levels in Immune Cells
| Cell Type | This compound Concentration | Change in NADPH | Change in NADP+ | Reference |
| CD4+ T Cells | 5-50 µM | Significant Decrease | Significant Increase | [6][7] |
| CD8+ T Cells | 5-50 µM | Significant Decrease | Significant Increase | [6][7] |
| Neutrophils | 50 µM | Moderate Decrease | Not specified | [6] |
| Macrophages | Not specified | No significant change | No significant change | [6] |
Table 2: Functional Consequences of this compound Treatment on Immune Cells
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| CD8+ T Cells | Cytokine Production (IFNγ) | Increasing concentrations | Marked Decrease | [6][7] |
| CD8+ T Cells | Proliferation (CTV Dilution) | Increasing concentrations | Minimal Effect | [6][7] |
| CD8+ T Cells | Activation Markers (CD69, CD25) | Increasing concentrations | Minimal Effect | [6][7] |
| Mouse Neutrophils | Oxidative Burst (OCR) | 50 µM | Suppression | [6] |
| Human Neutrophils | Oxidative Burst (OCR) | 50 µM | Suppression | [6] |
| Macrophages | Cytokine Production (LPS-induced) | Up to 50 µM | No significant change | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the initial studies of this compound.
G6PD Enzymatic Assay
A coupled enzymatic assay is used to measure the biochemical activity of G6PD in the presence of inhibitors.
-
Principle: The production of NADPH by G6PD is coupled to the reduction of a chromogenic substrate by a second enzyme, allowing for spectrophotometric measurement of G6PD activity.
-
Reagents: Recombinant human G6PD, glucose-6-phosphate (G6P), NADP+, diaphorase, and a reducible dye (e.g., resazurin).
-
Procedure:
-
Incubate recombinant G6PD with varying concentrations of this compound.
-
Initiate the reaction by adding G6P and NADP+.
-
Monitor the change in absorbance over time to determine the rate of NADPH production.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
Cellular NADPH and NADP+ Quantification
Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of NADPH and NADP+ in cell lysates.
-
Principle: LC separates the metabolites in the cell extract, and MS detects and quantifies them based on their mass-to-charge ratio.
-
Procedure:
-
Culture immune cells and treat with this compound or vehicle control.
-
Harvest cells and rapidly quench metabolic activity.
-
Extract metabolites using a suitable solvent (e.g., methanol/water).
-
Analyze the extracts by LC-MS.
-
T Cell Activation, Proliferation, and Cytokine Production Assays
Flow cytometry is a key technique for assessing T cell responses.
-
Activation: Naïve T cells are stimulated with anti-CD3/CD28 antibodies in the presence of this compound. After a set time, cells are stained with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyzed by flow cytometry.
-
Proliferation: T cells are labeled with a proliferation dye (e.g., CellTrace Violet) before stimulation. As cells divide, the dye is diluted, which can be quantified by flow cytometry.
-
Cytokine Production: Stimulated T cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular accumulation of cytokines. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ) for flow cytometry analysis.
Neutrophil Oxidative Burst Assay
The Seahorse Extracellular Flux Analyzer is used to measure the oxygen consumption rate (OCR), a proxy for the respiratory burst.
-
Principle: The instrument measures real-time changes in oxygen concentration in the medium surrounding adherent cells.
-
Procedure:
-
Isolate neutrophils and allow them to adhere to the wells of a Seahorse microplate.
-
Treat cells with this compound or vehicle control.
-
Stimulate the oxidative burst with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Monitor the OCR in real-time.
-
Conclusion and Future Directions
The initial investigations into this compound have provided compelling evidence for the differential reliance of immune cell subsets on the pentose phosphate pathway. This compound has been established as a potent and selective tool to probe these dependencies. The profound inhibitory effect on T cell cytokine production and neutrophil respiratory burst highlights G6PD as a potential therapeutic target for modulating inflammatory responses. The relative insensitivity of LPS-stimulated macrophages to this compound underscores the metabolic plasticity of different immune cells.
Future research should aim to:
-
Elucidate the alternative metabolic pathways that macrophages utilize to sustain NADPH levels during pro-inflammatory activation.
-
Investigate the in vivo efficacy of this compound in animal models of inflammatory and autoimmune diseases.
-
Explore the long-term consequences of G6PD inhibition on immune cell development and memory.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the immunomodulatory potential of targeting G6PD and the pentose phosphate pathway.
References
- 1. trschools.com [trschools.com]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Frontiers | The global role of G6PD in infection and immunity [frontiersin.org]
- 6. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage Glucose-6-Phosphate Dehydrogenase Stimulates Proinflammatory Responses with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Core Principles of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition by G6PDi-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis. G6PDi-1 has been identified as a potent, reversible, and non-steroidal small molecule inhibitor of G6PD. This document provides an in-depth technical overview of the fundamental principles of G6PD inhibition by this compound, including its mechanism of action, quantitative inhibitory data, and its functional consequences in various cell types. Detailed protocols for key experimental assays used to characterize this inhibitor are also provided to facilitate further research and application.
Introduction: G6PD and the Pentose Phosphate Pathway
Glucose-6-Phosphate Dehydrogenase (G6PD) catalyzes the first committed step in the pentose phosphate pathway (PPP), the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone.[1][2] This reaction is a primary source of cellular NADPH, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate.[2][3] NADPH serves as a crucial electron donor in reductive biosynthetic pathways (e.g., fatty acid and steroid synthesis) and is paramount for maintaining cellular redox homeostasis.[2][3] It is the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates reduced glutathione (GSH), a key cellular antioxidant that protects cells from damage by reactive oxygen species (ROS).[2] Due to its central role in metabolism and redox balance, G6PD is a significant target for pharmacological modulation in various disease contexts, including cancer and inflammatory disorders.[1][3]
This compound: A Potent, Reversible, Non-competitive Inhibitor
This compound is a cell-active, non-steroidal small molecule identified as a potent and effective inhibitor of G6PD.[1] Unlike previously cited G6PD antagonists such as dehydroepiandosterone (DHEA), this compound demonstrates robust, on-target activity both in vitro and in cellular models.[1] Kinetic studies have characterized this compound as a reversible and non-competitive inhibitor of G6PD.[4][5] This means it binds to a site on the enzyme distinct from the active site for either glucose-6-phosphate or NADP+, reducing the enzyme's catalytic efficiency without preventing substrate binding.
Mechanism of Action
The primary mechanism of this compound is the direct inhibition of G6PD's enzymatic activity. By blocking the conversion of glucose-6-phosphate, this compound effectively curtails the flux of glucose through the oxidative branch of the PPP. The immediate biochemical consequence is a significant reduction in the rate of NADP+ reduction to NADPH, leading to a rapid decrease in the cellular NADPH pool and a corresponding increase in the NADP+/NADPH ratio.[1][4] This shift in redox balance impairs the cell's capacity to mitigate oxidative stress and support reductive biosynthesis.
Caption: Mechanism of this compound action on the Pentose Phosphate Pathway.
Quantitative Inhibition Data
This compound exhibits potent inhibition of G6PD from different species. The half-maximal inhibitory concentration (IC50) has been determined through various enzymatic assays, and the cellular effective concentration has been established in multiple cell lines.
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Recombinant Human G6PD | 70 nM | [4][6] |
| IC50 | Rat Astrocyte Lysate G6PD | 100 nM | [5] |
| Cellular EC50 | Cultured Primary Astrocytes | 3 - 6 µM | [5] |
Note: The IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50% in an in vitro assay. The cellular EC50 represents the concentration required to achieve a half-maximal effect in a cell-based assay, which can be influenced by factors such as cell permeability and off-target effects.
Cellular and Functional Consequences of G6PD Inhibition
The depletion of NADPH by this compound has significant functional consequences that vary by cell type, reflecting differing metabolic dependencies on the PPP.
-
Immune Cells: Lymphocytes, particularly T cells, are highly dependent on the PPP for NADPH to support their effector functions.[1] Treatment with this compound markedly decreases inflammatory cytokine production in activated T cells.[1]
-
Neutrophils: A key function of neutrophils is the "oxidative burst," a process where NADPH oxidase uses NADPH to generate superoxide (B77818) for killing pathogens. This compound effectively suppresses this respiratory burst in both mouse and human neutrophils.[1]
-
Macrophages: In contrast to T cells, macrophages stimulated with LPS do not show a significant decrease in NADPH or cytokine production upon this compound treatment, suggesting they utilize alternative pathways to maintain their NADPH pools.[1]
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
Methodological & Application
Optimal G6PDi-1 Concentration for In Vitro T Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of G6PDi-1, a potent and reversible inhibitor of glucose-6-phosphate dehydrogenase (G6PD), in in vitro T cell assays. This compound serves as a valuable tool for investigating the role of the pentose (B10789219) phosphate (B84403) pathway (PPP) in T cell function.
Introduction
Glucose-6-phosphate dehydrogenase is the rate-limiting enzyme of the pentose phosphate pathway, a critical metabolic pathway that supplies cells with NADPH and precursors for nucleotide biosynthesis. In T cells, the PPP and its product, NADPH, are crucial for various effector functions, including cytokine production and managing oxidative stress.[1][2][3] The small molecule inhibitor this compound offers a selective method to probe the consequences of G6PD inhibition in T cells.[4][5] It has been demonstrated that this compound effectively inhibits G6PD, leading to a decrease in NADPH levels and subsequent suppression of inflammatory cytokine production in T cells, while having minimal impact on their initial activation or proliferation.[1][4][6]
Data Presentation: this compound Effects on T Cells
The following tables summarize the quantitative data on the effects of this compound on T cells from published studies. These data can guide the selection of an appropriate concentration range for your specific experimental needs.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 70 nM | Recombinant Human G6PD | [4][6][7] |
| EC50 (Cellular) | 3-6 µM | Primary Rat Astrocytes | [8][9] |
| IC50 (Cell Lysate) | 100 nM | Primary Rat Astrocytes | [8][10] |
Table 2: Effective Concentration of this compound in T Cell Assays
| Concentration | Cell Type | Assay | Observed Effect | Reference |
| Increasing doses | Naïve mouse CD8+ T cells | Activation (CD69, CD25 expression) & Proliferation (CTV dilution) | Minimal effect on initial activation or proliferation. | [4][6] |
| Increasing doses | Activated CD8+ T cells | Cytokine Production (Intracellular staining) | Dose-dependent suppression of cytokine production. | [4][6] |
| 7 µM | HEK293 cells (as a model) | NADPH Production | >80% inhibition of G6PD-dependent NADPH production. This concentration is below the threshold for off-target redox stress and cytostatic effects. | [6][7][11] |
Experimental Protocols
Below are detailed protocols for key experiments involving the use of this compound in in vitro T cell assays, based on methodologies described in the cited literature.
Protocol 1: T Cell Activation and Proliferation Assay
Objective: To assess the effect of this compound on T cell activation and proliferation.
Materials:
-
Naïve CD8+ T cells (isolated from spleen)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Plate-bound anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-2
-
This compound (dissolved in DMSO)
-
Cell Trace Violet (CTV) dye
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
Procedure:
-
Isolate naïve CD8+ T cells from the spleen using a standard isolation kit.
-
Label the T cells with Cell Trace Violet (CTV) according to the manufacturer's protocol to monitor proliferation.
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the CTV-labeled T cells in the antibody-coated plate at a density of 1 x 10^5 cells/well.
-
Add recombinant human IL-2 to the culture medium.
-
Prepare a serial dilution of this compound in culture medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
For activation marker analysis (24-48 hours post-stimulation):
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against CD69 and CD25.
-
Analyze the expression of activation markers by flow cytometry.[4]
-
-
For proliferation analysis (Day 4 post-activation):
Protocol 2: T Cell Cytokine Production Assay
Objective: To measure the effect of this compound on cytokine production by activated T cells.
Materials:
-
Activated CD8+ T cells (e.g., 4-5 days post-activation with anti-CD3/CD28 and IL-2)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
This compound (dissolved in DMSO)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-TNF-α)
Procedure:
-
Culture activated CD8+ T cells as described in Protocol 1.
-
On the day of the assay, re-stimulate the T cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) for 6 hours.[6]
-
During the stimulation, treat the cells with the desired concentrations of this compound or a vehicle control.
-
For the last 4-5 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to allow intracellular accumulation of cytokines.
-
Harvest the cells and wash with FACS buffer.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ).
-
Analyze the percentage of cytokine-producing cells by flow cytometry.[6]
Visualizations
This compound Mechanism of Action in T Cells
Caption: this compound inhibits G6PD, blocking NADPH production and T cell effector functions.
Experimental Workflow for this compound Treatment in T Cell Assays
Caption: Workflow for assessing this compound's impact on T cell activation, proliferation, and function.
References
- 1. molbio.princeton.edu [molbio.princeton.edu]
- 2. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of 6-phosphogluconate dehydrogenase generates CD8+ effector T cells with enhanced anti-tumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trschools.com [trschools.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Measuring NADPH Levels Following G6PDi-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the accurate measurement of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) levels in biological samples following treatment with G6PDi-1, a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD). The provided methodologies are essential for researchers investigating the pentose (B10789219) phosphate pathway (PPP), cellular redox status, and the pharmacological effects of G6PD inhibitors.
Introduction
Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway, a crucial metabolic pathway that produces NADPH.[1][2][3] NADPH is a critical reducing equivalent for antioxidant defense and reductive biosynthesis.[1][2] The small molecule inhibitor this compound has been identified as a potent tool for studying the roles of G6PD in various cellular processes, including immune responses and cancer metabolism.[1][4] Treatment of cells with this compound is expected to decrease intracellular NADPH levels and increase the NADP+/NADPH ratio, making the accurate quantification of these changes a key experimental readout.[1][4][5]
This document outlines the principles of common NADPH measurement assays and provides detailed protocols for their implementation.
Principle of NADPH Measurement
Commercially available assay kits are a popular and reliable method for quantifying NADPH.[6][7][8][9] These assays are typically based on an enzymatic cycling reaction. In this reaction, NADPH present in the sample is used to reduce a substrate, which in turn generates a colored or fluorescent product. The amount of product is proportional to the amount of NADPH in the sample.[7][8] To measure NADP+ and NADPH levels separately, samples can be treated with either acid or base to selectively destroy one of the molecules before performing the assay.[8][10][11][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a general workflow for NADPH measurement.
Caption: G6PD catalyzes the conversion of Glucose-6-Phosphate to 6-Phosphogluconolactone, reducing NADP+ to NADPH. This compound inhibits this step.
Caption: A general experimental workflow for the measurement of NADPH levels after this compound treatment.
Quantitative Data Summary
The following table summarizes expected quantitative changes in NADPH levels and the NADP+/NADPH ratio following this compound treatment, based on published literature. The exact values will vary depending on the cell type, inhibitor concentration, and treatment duration.
| Parameter | Expected Change after this compound Treatment | Reference |
| NADPH Concentration | Decrease | [1][4] |
| NADP+ Concentration | Increase | [1] |
| Total NADP(H) Pool | Remains relatively constant | [1] |
| NADP+/NADPH Ratio | Increase | [1][4][13] |
Experimental Protocols
The following are detailed protocols for measuring total NADP+/NADPH, as well as for the individual measurement of NADP+ and NADPH. These protocols are based on commercially available colorimetric and fluorometric assay kits.[10][11][12][14][15]
Protocol 1: Sample Preparation from Cultured Cells
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, place the culture plate on ice, aspirate the culture medium, and wash the cells once with ice-cold PBS.
-
For suspension cells, centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis and Deproteinization:
-
Resuspend the cell pellet (from 1-5 x 10^6 cells) in 0.5 mL of cold 1X Extraction Buffer.[12]
-
Homogenize or sonicate the cells on ice.
-
Centrifuge the lysate at 14,000 rpm for 5 minutes at 4°C to remove insoluble material.[12]
-
To deproteinate the sample, filter the supernatant through a 10 kDa molecular weight cutoff spin filter.[12][14] The flow-through contains the NADP+/NADPH.
-
Protocol 2: Measurement of Total NADP+/NADPH
This protocol is for the quantification of the total pool of NADP+ and NADPH.
-
Prepare NADP+ Standard Curve: Prepare a series of NADP+ standards by diluting a stock solution in ultrapure water or the provided standard buffer, according to the kit manufacturer's instructions.[14][15]
-
Assay Plate Setup: Add 50 µL of each standard and the prepared cell extracts into separate wells of a 96-well microtiter plate.[10][12]
-
Reagent Addition: Prepare the NADP Cycling Reagent mix as described in the kit manual. Add 50 µL of the cycling reagent to each well containing the standards and samples.[10][12]
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature for 1-4 hours, protected from light.[10][12]
-
Measurement: Read the absorbance at 450 nm or fluorescence at Ex/Em = 530/585 nm using a microplate reader.[10][15]
-
Calculation: Generate a standard curve by plotting the absorbance or fluorescence values of the standards against their known concentrations. Use the standard curve to determine the total NADP+/NADPH concentration in the unknown samples.
Protocol 3: Differential Measurement of NADP+ and NADPH
To determine the individual concentrations of NADP+ and NADPH, and thus the NADP+/NADPH ratio, the sample extract must be split into two aliquots and treated to selectively destroy either NADPH or NADP+.
-
NADPH Extraction (to measure NADPH and destroy NADP+):
-
NADP+ Extraction (to measure NADP+ and destroy NADPH):
-
Assay Procedure: Follow steps 2-6 of Protocol 2 for both the NADPH and NADP+ extracted samples.
-
Calculation:
-
Calculate the concentration of NADPH from the NaOH-treated samples.
-
Calculate the concentration of NADP+ from the HCl-treated samples.
-
Calculate the NADP+/NADPH ratio by dividing the concentration of NADP+ by the concentration of NADPH.
-
Logical Relationship of Assay Components
Caption: Logical relationship of components in a typical enzymatic cycling assay for NADPH measurement.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of glucose-6-phosphate dehydrogenase [openresearch-repository.anu.edu.au]
- 4. G6PD-mediated increase in de novo NADP+ biosynthesis promotes antioxidant defense and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]
- 7. biocompare.com [biocompare.com]
- 8. NADP+/NADPH Assays [cellbiolabs.com]
- 9. NADP/NADPH-Glo™ Assay Protocol [worldwide.promega.com]
- 10. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
G6PDi-1 solubility and preparation for stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of stock solutions for G6PDi-1, a potent and reversible inhibitor of glucose-6-phosphate dehydrogenase (G6PD).
Introduction
This compound is a non-steroidal, cell-active inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD), with an IC50 of 70 nM.[1][2][3][4] As the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), G6PD plays a crucial role in cellular redox balance and the biosynthesis of nucleotides. Inhibition of G6PD by this compound leads to the depletion of NADPH, which in turn can modulate various cellular processes, including inflammatory responses.[1][2][3][5] Specifically, this compound has been shown to decrease the production of inflammatory cytokines in T cells and suppress the oxidative burst in neutrophils.[1][2][3][5] These characteristics make this compound a valuable tool for research in metabolism, immunology, and cancer biology.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₄OS[1][2][4] |
| Molecular Weight | 284.34 g/mol [1][2] |
| Appearance | Crystalline solid[4] |
| Purity | ≥98%[1][2][4] |
| CAS Number | 2457232-14-1[1][2][4] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is readily soluble in several organic solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility.[3][6]
| Solvent | Maximum Concentration |
| DMSO | 50 - 100 mM[1][2][3] |
| DMF | 15 mg/mL[4] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL[4] |
| Water | Insoluble[6] |
| Ethanol | Insoluble[6][7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially if the stock solution will be used for cell-based assays.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of this compound (based on a molecular weight of 284.34 g/mol ). Note: It is highly recommended to use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.[1][2]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be used to facilitate the process.[3]
-
Storage: Once fully dissolved, the stock solution is ready for use. For short-term storage (up to 1 month), store at -20°C.[3][6] For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][6]
Preparation of Working Solutions
For most cell-based assays, the DMSO stock solution of this compound needs to be further diluted in the appropriate cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and activity.
-
When diluting the DMSO stock into aqueous media, add the stock solution to the media and mix immediately to prevent precipitation of the compound.
Visualization
G6PD Signaling Pathway Inhibition by this compound
Caption: Inhibition of G6PD by this compound in the Pentose Phosphate Pathway.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound产品说明书 [selleck.cn]
G6PDi-1 Treatment of Primary Human Neutrophils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the treatment of primary human neutrophils with G6PDi-1, a potent and selective inhibitor of glucose-6-phosphate dehydrogenase (G6PD). G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway responsible for generating the majority of cytoplasmic NADPH. In neutrophils, NADPH is an essential substrate for NADPH oxidase, the enzyme complex responsible for the respiratory burst and the production of reactive oxygen species (ROS) necessary for microbial killing and other effector functions.[1][2] By inhibiting G6PD, this compound effectively reduces NADPH levels, thereby suppressing the oxidative burst in neutrophils.[1][3][4] This document outlines detailed protocols for the isolation of primary human neutrophils, treatment with this compound, and subsequent functional assays to assess the impact of G6PD inhibition on neutrophil activity.
Mechanism of Action
This compound is a reversible and non-competitive inhibitor of G6PD with a reported IC50 of approximately 70 nM for the human enzyme.[5][6] Inhibition of G6PD by this compound disrupts the pentose phosphate pathway, leading to a significant decrease in the intracellular pool of NADPH.[1] This reduction in NADPH availability directly impairs the function of NADPH oxidase, which utilizes NADPH as an electron donor to reduce molecular oxygen to superoxide (B77818) (O₂⁻).[7][8] Superoxide is a precursor to other reactive oxygen species (ROS), which are critical for various neutrophil functions, including phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs).[7][8]
Data Summary
The following tables summarize the quantitative effects of this compound on primary human neutrophil functions as reported in the literature.
Table 1: Effect of this compound on Neutrophil Oxidative Burst
| Parameter | Cell Type | Stimulant | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | Human Neutrophils | PMA (100 nM) | 50 µM | Not specified | Significant decrease in OCR | [1] |
| NADPH Levels | Human Neutrophils | PMA | 50 µM | Not specified | Decreased NADPH levels | [1] |
Table 2: Effect of this compound on Other Neutrophil Functions (Qualitative)
| Function | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| NETosis | Human Neutrophils | PMA | 50 µM | Suppression of NET release | [4] |
Note: Quantitative data on the percentage of inhibition for NETosis, phagocytosis, and chemotaxis with this compound treatment in primary human neutrophils is limited in the currently available literature.
Experimental Protocols
Isolation of Primary Human Neutrophils from Whole Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Dextran (B179266) T500
-
Hank's Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with HBSS (without Ca²⁺/Mg²⁺).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).
-
Collect the neutrophil-rich layer and the erythrocyte pellet.
-
To sediment erythrocytes, add 3% Dextran T500 in HBSS to the cell suspension (1 part dextran solution to 5 parts cell suspension) and mix by inversion. Let the tube stand at room temperature for 30 minutes to allow erythrocytes to settle.
-
Carefully collect the neutrophil-rich supernatant and transfer to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Add 30 mL of HBSS (without Ca²⁺/Mg²⁺) to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 25 mL of HBSS (without Ca²⁺/Mg²⁺).
-
Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay (e.g., RPMI 1640 with 10% FBS).
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95% as assessed by morphology on a stained cytospin preparation or by flow cytometry.
This compound Treatment Protocol
Materials:
-
This compound (Tocris Bioscience, or equivalent)
-
DMSO (for dissolving this compound)
-
Isolated primary human neutrophils
-
Appropriate cell culture medium (e.g., RPMI 1640)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell suspension is low (≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment of Neutrophils:
-
Resuspend the isolated neutrophils in the desired culture medium at the appropriate cell density for your assay.
-
Add the this compound working solution to the neutrophil suspension. A final concentration of 50 µM has been shown to be effective in inhibiting the oxidative burst.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Pre-incubate the neutrophils with this compound for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂ before proceeding with the functional assay.[9][10]
-
Neutrophil Functional Assays
This assay measures the production of ROS following neutrophil stimulation.
Materials:
-
This compound treated and control neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other desired stimulant
-
Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Fluorometer or flow cytometer
Procedure:
-
Following the 30-60 minute pre-incubation with this compound or vehicle, add the fluorescent probe (e.g., DHE for superoxide or DCF-DA for general ROS) to the neutrophil suspension and incubate according to the manufacturer's instructions.
-
Stimulate the neutrophils with a suitable agonist, such as PMA (100 nM).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer or at a fixed time point using a flow cytometer.
-
A significant decrease in fluorescence in the this compound treated group compared to the vehicle control indicates inhibition of the oxidative burst.
This assay quantifies the release of NETs, which are composed of DNA, histones, and granular proteins.
Materials:
-
This compound treated and control neutrophils
-
PMA or other desired stimulant
-
SYTOX Green or other cell-impermeable DNA dye
-
Fluorescence microscope or plate reader
Procedure:
-
Seed neutrophils in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (50 µM) or vehicle for 30-60 minutes.
-
Add the cell-impermeable DNA dye (e.g., SYTOX Green) to each well.
-
Stimulate NETosis with PMA (100 nM).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader or capture images at specific time points with a fluorescence microscope. The fluorescence intensity is proportional to the amount of extracellular DNA released during NETosis.
This assay measures the ability of neutrophils to engulf foreign particles.
Materials:
-
This compound treated and control neutrophils
-
Fluorescently labeled opsonized zymosan particles or bacteria
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Pre-treat neutrophils with this compound (50 µM) or vehicle for 30-60 minutes.
-
Add the fluorescently labeled particles to the neutrophil suspension at a defined particle-to-cell ratio.
-
Incubate for a set period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Quench the fluorescence of extracellular particles by adding Trypan Blue.
-
Analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using a flow cytometer. A decrease in these parameters in the this compound treated group indicates inhibition of phagocytosis.
This assay assesses the directed migration of neutrophils towards a chemoattractant.
Materials:
-
This compound treated and control neutrophils
-
Chemoattractant (e.g., fMLP or IL-8)
-
Boyden chamber or other chemotaxis system
Procedure:
-
Pre-treat neutrophils with this compound (50 µM) or vehicle for 30-60 minutes.
-
Place the chemoattractant in the lower chamber of the Boyden chamber.
-
Add the treated neutrophils to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate for 1-2 hours at 37°C to allow for migration.
-
Count the number of neutrophils that have migrated to the lower chamber or the underside of the membrane. A reduction in the number of migrated cells in the this compound treated group suggests impaired chemotaxis.
Visualizations
Signaling Pathway
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]
- 8. The roles of NADPH oxidase in modulating neutrophil effector responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G6PDi-1 in Seahorse XF Metabolic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: G6PDi-1 is a potent and specific small-molecule inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1][2] The PPP is a fundamental metabolic pathway responsible for generating NADPH, which is crucial for antioxidant defense and reductive biosynthesis.[3][4] By inhibiting G6PD, this compound effectively blocks the oxidative PPP, leading to a rapid decrease in the cellular NADPH/NADP+ ratio.[1] This makes this compound an invaluable tool for investigating the metabolic roles of the PPP in various cellular processes.
The Agilent Seahorse XF Analyzer is a powerful platform for real-time measurement of cellular metabolic functions, specifically the oxygen consumption rate (OCR) as a measure of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[5][6] The use of this compound in conjunction with Seahorse XF assays allows researchers to dissect the contribution of the PPP to cellular bioenergetics, particularly under conditions of oxidative stress or during specific immune cell functions. For instance, this compound has been successfully used to demonstrate the reliance of neutrophil oxidative burst on PPP-derived NADPH by measuring changes in OCR on the Seahorse platform.[1][7]
These application notes provide a comprehensive guide, including protocols and data interpretation, for utilizing this compound in Seahorse XF metabolic assays.
This compound: Mechanism and Potency
This compound offers a significant improvement over older, less specific G6PD inhibitors like dehydroepiandosterone (DHEA).[1][8] It demonstrates high on-target activity, effectively lowering levels of 6-phosphogluconate (6-pg), the product of G6PD, and depleting NADPH pools, most notably in lymphocytes.[1]
Table 1: Potency and Cellular Effects of this compound
| Parameter | Value | Cell Type / Condition | Reference |
| IC₅₀ (in vitro) | ~70 nM | Recombinant human G6PD | [9] |
| IC₅₀ (cell lysate) | ~100 nM | Primary rat astrocytes | [2][8] |
| EC₅₀ (cellular) | 3 - 6 µM | Primary rat astrocytes (WST1 reduction) | [2][8] |
| Effective Concentration | 7 µM | HEK293 cells (>80% inhibition) | [7] |
| Effective Concentration | 50 µM | Mouse and human neutrophils (oxidative burst) | [1][7] |
Key Applications with Seahorse XF Technology
-
Investigating Oxidative Stress Response: By inhibiting the primary source of NADPH, this compound can be used to sensitize cells to oxidative insults. The cellular bioenergetic response (changes in OCR and ECAR) to an oxidative challenge in the presence or absence of this compound can be monitored in real time.
-
Elucidating Immune Cell Function: Many immune cell functions, such as the respiratory burst in neutrophils, are dependent on NADPH oxidase, which requires NADPH.[1] Seahorse XF assays can measure the oxygen consumption associated with this burst, and this compound can be used to confirm the reliance on the PPP.[7][10]
-
Metabolic Reprogramming in Disease: The PPP is often upregulated in cancer to support rapid proliferation and combat oxidative stress.[11][12] this compound can be used to probe the reliance of cancer cells on the PPP for survival and to assess how this pathway contributes to their overall metabolic phenotype as measured by OCR and ECAR.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway targeted by this compound and the general workflow for its use in a Seahorse XF assay.
Caption: this compound inhibits G6PD, the entry point into the Pentose Phosphate Pathway.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sibbm2021.azuleon.org [sibbm2021.azuleon.org]
- 12. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols for Studying Immunogenic Cell Death in Cancer Cells using G6PDi-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing G6PDi-1, a potent and specific inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), to investigate and induce immunogenic cell death (ICD) in cancer cells. This document outlines the underlying mechanism, key experimental protocols, and expected outcomes, offering a valuable resource for preclinical cancer research and the development of novel immunotherapies.
Introduction
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway for cancer cells. G6PD facilitates the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis. Cancer cells often exhibit enhanced glucose metabolism and upregulate G6PD to counteract high levels of oxidative stress.
This compound is a small molecule inhibitor that effectively blocks G6PD activity, leading to a reduction in NADPH levels and a subsequent increase in intracellular reactive oxygen species (ROS).[1][2][3] This heightened oxidative stress can trigger a specific form of cancer cell death known as immunogenic cell death (ICD).[1][2]
ICD is a functionally unique type of regulated cell death that is capable of activating an adaptive immune response against cancer cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat-me" signals and adjuvants for the immune system. The key DAMPs involved in this compound-induced ICD include:
-
Surface-exposed Calreticulin (B1178941) (ecto-CRT): A chaperone protein that translocates from the endoplasmic reticulum to the cell surface, acting as a potent phagocytic signal for dendritic cells (DCs).[1][4][5]
-
Secreted Adenosine Triphosphate (ATP): Acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor microenvironment.[4]
-
Released High-Mobility Group Box 1 (HMGB1): A nuclear protein that, once released into the extracellular space, binds to pattern recognition receptors on DCs, promoting their maturation and antigen presentation.[1][2][6]
By inducing ICD, this compound can transform a "cold" tumor, which is non-immunogenic, into a "hot" tumor, thereby sensitizing it to immunotherapies such as immune checkpoint inhibitors (ICIs).[1][2]
Key Signaling Pathway
The inhibition of G6PD by this compound initiates a cascade of events culminating in immunogenic cell death and subsequent anti-tumor immunity.
Caption: Signaling pathway of this compound-induced immunogenic cell death.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound in studying ICD.
| Parameter | Cell Line/Model | Treatment Conditions | Result | Reference |
| ICD Induction | Melanoma Cells | 100 µM this compound + 400 µM H₂O₂ for 24 hours | Significant increase in HMGB1 release | [1] |
| COLO679 Melanoma | 200 µM H₂O₂ for 2 hours | Calreticulin translocation to the cell surface | [1] | |
| G6PD Inhibition | Human G6PD | In vitro assay | IC₅₀ = 0.07 µM | [7] |
| Cultured Astrocytes | Cell lysate assay | IC₅₀ = 102 nM | [8][9] | |
| NADPH Depletion | Mouse CD8+ and CD4+ T cells | 10 µM this compound for 2 hours | Increased NADP+/NADPH ratio | [7] |
| In Vivo Efficacy | Mouse Melanoma Model | G6PD knockdown + anti-PD-L1 antibody | Significant reduction in tumor size | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced ICD are provided below.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound-induced ICD.
Protocol 1: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
This protocol details the quantification of surface-exposed calreticulin on cancer cells following treatment with this compound.[10]
Materials:
-
Cancer cell line of interest (e.g., COLO679 melanoma)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-Calreticulin antibody (e.g., ab2907)
-
Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) with or without a co-stimulant like a low concentration of H₂O₂ (e.g., 200-400 µM) for the indicated time (e.g., 2-24 hours). Include appropriate vehicle controls.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Blocking Buffer and incubate for 30 minutes on ice.
-
Add the primary anti-Calreticulin antibody at the recommended dilution and incubate for 1 hour on ice.
-
Wash the cells twice with cold PBS.
-
Add the fluorochrome-conjugated secondary antibody at the recommended dilution and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS.
-
-
Viability Staining: Resuspend the cells in PBS containing a viability dye like PI just before analysis.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the live cell population (PI-negative) and quantify the percentage of cells positive for calreticulin staining.
Protocol 2: Measurement of HMGB1 Release
This protocol describes the detection of HMGB1 released into the cell culture supernatant.[11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Centrifuge
-
HMGB1 ELISA Kit or Western Blotting reagents
-
Primary antibody: Anti-HMGB1 antibody
-
Secondary antibody: HRP-conjugated secondary antibody
Procedure (ELISA Method):
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and debris.
-
ELISA: Perform the HMGB1 ELISA on the cleared supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of HMGB1 in the supernatant based on the standard curve.
Procedure (Western Blot Method):
-
Supernatant Collection and Concentration: Collect and clear the supernatant as described above. The supernatant may need to be concentrated using methods like trichloroacetic acid (TCA) precipitation or centrifugal filter units.
-
Protein Quantification: Determine the protein concentration of the concentrated supernatant.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary anti-HMGB1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Dendritic Cell (DC) Maturation Assay
This protocol assesses the ability of cancer cells treated with this compound to induce the maturation of dendritic cells.[12][13][14][15][16]
Materials:
-
Immature dendritic cells (e.g., derived from bone marrow or peripheral blood monocytes)
-
Cancer cells treated with this compound (as the source of ICD-associated DAMPs)
-
Complete RPMI-1640 medium
-
LPS (positive control for DC maturation)
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD80, CD86, CD83, MHC-II)
-
Flow cytometer
Procedure:
-
Preparation of ICD-conditioned medium:
-
Treat cancer cells with this compound as described in Protocol 1.
-
Collect the cell culture supernatant after the desired incubation time.
-
Centrifuge to remove cell debris and filter through a 0.22 µm filter.
-
-
Co-culture:
-
Seed immature DCs in a 24-well plate.
-
Add the ICD-conditioned medium to the DCs. Alternatively, co-culture the treated cancer cells (dying or dead) directly with the immature DCs.
-
Include a negative control (medium from vehicle-treated cancer cells) and a positive control (LPS).
-
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Staining for Flow Cytometry:
-
Harvest the DCs.
-
Wash with cold PBS.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers.
-
-
Flow Cytometry Analysis: Analyze the expression of maturation markers on the DC population. An upregulation of CD80, CD86, and other markers indicates DC maturation.
By following these protocols, researchers can effectively utilize this compound as a tool to explore the mechanisms of immunogenic cell death and its potential to enhance anti-cancer immunity. These investigations are crucial for the development of novel therapeutic strategies that leverage the power of the immune system to combat cancer.
References
- 1. Blockade of glucose-6-phosphate dehydrogenase induces immunogenic cell death and accelerates immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of glucose-6-phosphate dehydrogenase induces immunogenic cell death and accelerates immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calreticulin exposure increases cancer immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirect regulation of HMGB1 release by gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maturation Pathways of Dendritic Cells Determine TAP1 and TAP2 Levels and Cross-presenting Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring dendritic cell activation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]
- 15. Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rgcc-international.com [rgcc-international.com]
Application Notes and Protocols for G6PDi-1 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G6PDi-1 is a potent, reversible, and noncompetitive small-molecule inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP).[1][2] By inhibiting G6PD, this compound effectively reduces the cellular production of NADPH, a critical redox cofactor essential for antioxidant defense and various biosynthetic processes.[1][3] This mechanism makes this compound a valuable pharmacological tool for investigating the role of the oxPPP in immune cell function and a potential therapeutic agent for modulating inflammatory responses.[1][4]
This compound has demonstrated cell-specific effects on the immune system. It significantly depletes NADPH in lymphocytes, leading to a marked decrease in inflammatory cytokine production from T cells.[1] In neutrophils, this compound suppresses the NADPH-dependent respiratory burst.[1][5] Conversely, it has minimal effect on NADPH levels and inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that macrophages possess alternative NADPH-generating pathways.[1] These differential effects highlight G6PD as a key pharmacological target for selectively modulating immune responses.
These notes provide an overview of this compound's mechanism, its effects on various immune cells, and detailed protocols for its application in in vitro, ex vivo, and suggested in vivo mouse models of inflammation.
Mechanism of Action
This compound targets G6PD, the first and committed step in the oxidative pentose phosphate pathway (oxPPP). This pathway is a major source of cellular NADPH. Inhibition of G6PD by this compound leads to a rapid decrease in NADPH levels and a corresponding increase in its oxidized form, NADP+, thereby shifting the cellular redox balance.[1]
References
Troubleshooting & Optimization
troubleshooting inconsistent results with G6PDi-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G6PDi-1, a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.
Question 1: Why am I observing high variability in my experimental results with this compound?
Answer: High variability in this compound experiments can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying dependence on the pentose (B10789219) phosphate (B84403) pathway (PPP) for NADPH production.[1][2] Lymphocytes, for instance, are highly sensitive to this compound, while many other cell lines are almost completely insensitive.[1] Ensure that your chosen cell line is appropriate for studying the effects of G6PD inhibition.
-
Inconsistent Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can have altered metabolic states, leading to variable responses to this compound.
-
Inhibitor Preparation and Storage: this compound is typically dissolved in DMSO.[3] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Ensure the DMSO concentration is consistent across all experimental conditions and does not exceed cytotoxic levels. Stock solutions of this compound should be stored at -20°C or -80°C as recommended by the supplier.[4]
-
Incubation Time: The effects of this compound on cellular metabolism, such as changes in NADPH levels, can be rapid, occurring within minutes.[1] Optimize and standardize the incubation time with the inhibitor to ensure consistent results.
Question 2: I am not seeing the expected decrease in NADPH levels after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to the lack of a significant decrease in NADPH levels:
-
Sub-optimal Inhibitor Concentration: The in vitro IC50 of this compound for human G6PD is approximately 70 nM.[4][5] However, the effective concentration in cellular assays is typically in the low micromolar range (e.g., 3-6 µM for half-maximal effects in astrocytes).[2][6][7][8] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Compensation: Some cell types have alternative pathways for NADPH production, such as through malic enzyme 1 (ME1) or isocitrate dehydrogenase 1 (IDH1).[1] If these pathways are highly active in your cell line, the effect of G6PD inhibition on total NADPH pools might be masked.
-
Measurement Assay Sensitivity: Ensure that your NADPH detection assay is sensitive enough to detect the expected changes. Consider using a well-validated commercial kit or a sensitive method like LC-MS for accurate quantification.[1][2]
-
Reversibility of Inhibition: this compound is a reversible inhibitor.[1][5] If the inhibitor is washed out before cell lysis and NADPH measurement, the enzyme activity might be restored, leading to a recovery of NADPH levels.
Question 3: My cells are showing unexpected levels of cytotoxicity or off-target effects. How can I mitigate this?
Answer: While this compound is a specific G6PD inhibitor, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.
-
Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest necessary incubation time to minimize off-target effects. Cytostatic effects and off-target redox stress have been reported at concentrations of 20 µM and above.[2][7][8][9]
-
Control Experiments: Include appropriate controls in your experiments. A negative control compound (G6PDi-neg-ctrl), if available, can help distinguish specific G6PD inhibition from off-target effects.[1] Additionally, rescuing the observed phenotype with N-acetyl cysteine (NAC) can indicate that the effects are mediated by oxidative stress resulting from G6PD inhibition.[9][10]
-
Potential Off-Target Effects: Metabolomic studies have revealed potential off-target effects of this compound on purine (B94841) nucleosides.[1] Be mindful of this possibility when interpreting your results, especially at higher concentrations.
Question 4: I am observing inconsistent results in my reactive oxygen species (ROS) measurements after this compound treatment. What should I check?
Answer: Measuring changes in ROS can be challenging due to their transient nature.
-
Timing of Measurement: Inhibition of G6PD by this compound can lead to an increase in basal ROS levels, which may reach a steady state after a certain period (e.g., around 10 minutes in some systems).[11][12] It is crucial to perform your ROS measurements at a consistent and optimized time point after this compound addition.
-
Probe Selection and Handling: The choice of ROS probe is critical. Ensure the probe you are using is appropriate for the specific ROS you intend to measure and for your experimental system (e.g., live-cell imaging vs. flow cytometry). Be cautious of potential artifacts associated with the probe itself.
-
Baseline ROS Levels: The basal ROS level in your cells can influence the magnitude of the change observed after this compound treatment. Ensure your cell culture conditions are consistent to maintain stable baseline ROS levels.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD).[1][4][9][10] It binds to the G6PD enzyme, but not at the active site for either glucose-6-phosphate (G6P) or NADP+.[6] This inhibition blocks the first and rate-limiting step of the pentose phosphate pathway (PPP), leading to decreased production of NADPH and 6-phosphogluconolactone.[1][6]
What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO up to 100 mM.[3] It is recommended to store the stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4]
What are the primary cellular effects of this compound? The primary cellular effects of this compound stem from its inhibition of G6PD, leading to:
-
Decreased intracellular NADPH levels and an increased NADP+/NADPH ratio.[1][2]
-
Inhibition of the pentose phosphate pathway flux.[1]
-
Increased cellular susceptibility to oxidative stress.[6][9]
-
Inhibition of cellular processes that require NADPH, such as cytokine production in T cells and the oxidative burst in neutrophils.[1][5][7]
In which cell types is this compound most effective? this compound depletes NADPH most strongly in lymphocytes, including primary T cells.[1][13] It is also effective in other cell types that have a high reliance on the PPP for NADPH, such as certain cancer cell lines and neutrophils.[1][7] However, its efficacy can vary significantly between different cell lines.[1][2]
Are there known off-target effects of this compound? Yes, at higher concentrations (typically ≥20 µM), this compound may have off-target effects.[2][7][8] Untargeted metabolomics studies have suggested potential effects on purine nucleosides.[1] It is advisable to use the lowest effective concentration to minimize these effects.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (in vitro) | 70 nM | Recombinant human G6PD | [4][5] |
| IC50 (cell lysate) | ~100-102 nM | Primary rat astrocytes | [4][6] |
| Cellular EC50 | ~3-6 µM | Primary rat astrocytes (for metabolic effects) | [2][6][7][8] |
| Cellular IC50 | ~13 µM | HepG2 cells (for 6-phosphogluconate decrease) | [1] |
Experimental Protocols
1. G6PD Activity Assay (Spectrophotometric Method)
This protocol is a general guideline based on common spectrophotometric G6PD activity assays.[14][15][16][17][18]
-
Sample Preparation: Prepare cell lysates by sonication or hypotonic lysis on ice.[6][16] Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic G6PD. Determine the protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, NADP+, and the G6PD substrate, glucose-6-phosphate (G6P).
-
Assay Procedure:
-
Add the cell lysate to the reaction mixture.
-
To test the effect of this compound, pre-incubate the lysate with the desired concentration of the inhibitor before adding the substrate.
-
Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[14][15] This absorbance change corresponds to the reduction of NADP+ to NADPH.
-
-
Calculation: Calculate the G6PD activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). Normalize the activity to the protein concentration of the lysate.
2. Measurement of Cellular NADPH/NADP+ Ratio
This protocol provides a general workflow for measuring the NADPH/NADP+ ratio.
-
Cell Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract metabolites. This can be achieved by washing the cells with ice-cold PBS followed by extraction with a cold solvent like 80% methanol (B129727) or a specific lysis buffer from a commercial kit.
-
Quantification:
-
Commercial Kits: Use a commercially available NADP/NADPH assay kit that employs an enzymatic cycling reaction to generate a colorimetric or fluorescent product. Follow the manufacturer's instructions.
-
LC-MS/MS: For more precise quantification, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify NADP+ and NADPH.[1][2]
-
-
Data Analysis: Calculate the concentrations of NADP+ and NADPH and determine their ratio. Normalize to cell number or protein content.
Visualizations
Caption: this compound inhibits G6PD, blocking NADPH production.
Caption: General experimental workflow for using this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 6. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.path.org [media.path.org]
- 15. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. abcam.com [abcam.com]
- 18. Glucose-6-Phosphate Dehydrogenase (G-6-PD) Activity Assay Kit - Elabscience® [elabscience.com]
potential off-target effects of G6PDi-1 in metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the G6PD inhibitor, G6PDi-1, in metabolomics studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.
Question 1: After this compound treatment, I'm seeing unexpected and widespread changes in my metabolomics data, not just in the pentose (B10789219) phosphate (B84403) pathway (PPP). How can I determine if these are off-target effects?
Answer:
It is crucial to differentiate between direct off-target effects and downstream consequences of on-target G6PD inhibition. Here’s a troubleshooting workflow:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting G6PD in your experimental system. Measure the levels of direct products of the oxidative PPP, such as 6-phosphogluconate, and the ratio of NADPH to NADP+. A significant decrease in 6-phosphogluconate and the NADPH/NADP+ ratio is a primary indicator of on-target activity.[1]
-
Investigate Known Off-Target Effects: A known potential off-target effect of this compound is the modulation of purine (B94841) nucleosides.[1] Specifically check for significant alterations in the levels of metabolites such as adenosine, guanosine, and their derivatives.
-
Dose-Response and Negative Control: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of this compound for G6PD. Include a negative control compound, G6PDi-neg-ctrl, which is structurally similar but inactive against G6PD, to distinguish between specific and non-specific cellular effects.[1]
-
Rescue Experiment: To confirm that observed metabolic changes are due to G6PD inhibition, a rescue experiment can be performed. This can be achieved by introducing exogenous G6PD or by providing downstream products of the PPP, such as nucleosides or antioxidants like N-acetylcysteine (NAC), to see if the metabolic phenotype is reversed.[1]
Figure 1: Troubleshooting workflow for unexpected metabolomics results with this compound.
Question 2: My NADPH/NADP+ ratio is not decreasing as much as expected after this compound treatment. What could be the reason?
Answer:
Several factors can contribute to a less-than-expected decrease in the NADPH/NADP+ ratio:
-
Cell Type Specificity: Different cell types have varying reliance on the pentose phosphate pathway for NADPH production. Some cells may have robust alternative NADPH-producing pathways, such as malic enzyme 1 (ME1) or isocitrate dehydrogenase 1 (IDH1).[1] Lymphocytes, for instance, show a strong dependence on the PPP and a significant drop in NADPH upon this compound treatment, whereas other cell types might compensate more effectively.[1]
-
Inhibitor Concentration and Incubation Time: Ensure that the concentration of this compound is sufficient to inhibit G6PD in your specific cell type and that the incubation time is adequate. The half-maximal inhibitory concentration (IC50) can vary between cell lines. For example, in HepG2 cells, the IC50 for the reduction of 6-phosphogluconate is approximately 13 μM.[1]
-
Metabolic State of the Cells: The metabolic activity of your cells at the time of treatment can influence their response. Cells under high proliferative or oxidative stress may have a higher demand for NADPH, making them more sensitive to G6PD inhibition.
-
Experimental Procedure: The quenching and extraction methods are critical for accurately measuring the NADPH/NADP+ ratio. Inefficient quenching can lead to rapid oxidation of NADPH, resulting in an underestimation of its levels. Ensure that your sample preparation protocol is optimized for redox-sensitive metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative pentose phosphate pathway (PPP).[1][2] By inhibiting G6PD, this compound blocks the conversion of glucose-6-phosphate to 6-phosphogluconolactone, thereby reducing the production of NADPH.[1]
Figure 2: Inhibition of the Pentose Phosphate Pathway by this compound.
Q2: What are the known on-target metabolic effects of this compound?
A2: The primary on-target effects of this compound are directly related to the inhibition of the oxidative PPP. These include:
-
A significant decrease in the intracellular concentration of 6-phosphogluconate.[1]
-
A rapid and dose-dependent decrease in the NADPH/NADP+ ratio, with a corresponding increase in the NADP+ concentration.[1]
-
Inhibition of cellular processes that require NADPH, such as the respiratory burst in neutrophils and the reduction of glutathione (B108866) disulfide (GSSG) to glutathione (GSH).[1][2]
Q3: Are there any known off-target effects of this compound?
A3: Untargeted metabolomics studies have revealed potential off-target effects of this compound on purine nucleosides.[1] Researchers should be mindful of this and may need to perform additional experiments to distinguish these effects from the downstream consequences of G6PD inhibition.
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type. Half-maximal effects on PPP-dependent pathways in cultured astrocytes have been observed at concentrations between 3 and 6 µM.[2] In other cell lines, such as HepG2, a dose-dependent decrease in 6-phosphogluconate levels was observed with an IC50 of approximately 13 µM.[1] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell Type/System | Value | Reference |
| IC50 (6-phosphogluconate reduction) | HepG2 cells | ~13 µM | [1] |
| Half-maximal inhibition (G6PDH activity) | Astrocyte lysates | 100 nM | [2] |
| Half-maximal effects (PPP-dependent pathways) | Cultured astrocytes | 3 - 6 µM | [2] |
Table 2: Effects of this compound on NADPH/NADP+ Levels in Various Cell Types
| Cell Type | This compound Concentration | Change in NADPH/NADP+ Ratio | Reference |
| CD8+ T cells | 50 µM | Significant decrease | [1] |
| Neutrophils | 50 µM | Moderate decrease | [1] |
| Macrophages | 50 µM | Minimal change | [1] |
Experimental Protocols
Detailed Methodology for a Key Experiment: Untargeted Metabolomics of this compound Treated Cells using LC-MS
This protocol provides a general framework. Optimization for specific cell types and instrumentation is recommended.
1. Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency (typically 80-90%).
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. Include a G6PDi-neg-ctrl group if available.
2. Metabolite Extraction:
-
Quenching: Rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, such as a mixture of acetonitrile:methanol:water (40:40:20 v/v/v), to quench enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. A portion can be taken for normalization (e.g., protein assay from the pellet).
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
3. LC-MS Analysis:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and organic solvent compatible with the chromatography method.
-
Chromatography: Separate the metabolites using a liquid chromatography system. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used. A common mobile phase system is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid A gradient from high organic to high aqueous will elute the polar compounds.
-
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.
4. Data Processing and Analysis:
-
Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect and align metabolic features across all samples.
-
Normalization: Normalize the data to account for variations in sample amount, for example, by using the total ion chromatogram (TIC) or the protein content of the original sample.
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA)) to identify metabolites that are significantly different between the this compound treated and control groups.
-
Metabolite Identification: Putatively identify the significant metabolites by matching their accurate mass and fragmentation patterns (MS/MS) to metabolic databases (e.g., METLIN, HMDB). Confirm identities using authentic chemical standards where possible.
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly impacted by this compound treatment.
References
optimizing G6PDi-1 incubation time for maximal NADPH depletion
Welcome to the technical support center for G6PDi-1. This guide provides troubleshooting information and answers to frequently asked questions to help you optimize your experiments for maximal NADPH depletion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and non-competitive small molecule inhibitor of glucose-6-phosphate dehydrogenase (G6PD)[1]. G6PD is the rate-limiting enzyme in the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), a primary route for the production of NADPH in the cytosol[2][3]. By inhibiting G6PD, this compound blocks the PPP, leading to the depletion of cellular NADPH pools and an increase in the NADP+/NADPH ratio[2].
Q2: What is the optimal incubation time to achieve maximal NADPH depletion with this compound?
The optimal incubation time can vary depending on the cell type and experimental conditions. However, significant effects on NADPH levels have been observed within a short timeframe. Studies have shown that changes in NADPH and NADP+ levels can occur within 10 minutes of this compound treatment in activated CD8+ T cells[2][4]. For many cell lines, incubation times ranging from 1 to 6 hours are commonly used to observe significant NADPH depletion and downstream effects[5][6]. For instance, a 2-hour incubation with 10 μM this compound has been shown to increase the NADP+/NADPH ratio in mouse T cells[1]. It is recommended to perform a time-course experiment (e.g., 10 min, 30 min, 1h, 2h, 4h, 6h) to determine the optimal incubation period for your specific cell model.
Q3: How does the effect of this compound vary across different cell types?
The sensitivity to this compound and the resulting NADPH depletion can differ significantly among cell types. Lymphocytes, including primary T cells, have been shown to be particularly sensitive to this compound-induced NADPH depletion[2][3]. In contrast, other cell lines may be less sensitive, potentially due to compensatory NADPH production from other pathways like the malic enzyme or isocitrate dehydrogenase[2].
Q4: Is the inhibitory effect of this compound reversible?
Yes, this compound is a reversible inhibitor[1][2]. Studies have demonstrated that the shift in the NADP+/NADPH ratio can be reversed within 2 hours of removing the inhibitor from the culture medium[2][4].
Q5: What are the key factors that can influence the efficacy of this compound?
Several factors can impact the effectiveness of this compound:
-
Cell Type: As mentioned, different cell lines have varying dependencies on the pentose phosphate pathway for NADPH production[2].
-
This compound Concentration: The inhibitor's effect is dose-dependent. A concentration that is too low may not produce a significant effect, while excessively high concentrations could lead to off-target effects[7].
-
Cellular Metabolic State: The metabolic activity of the cells can influence their reliance on the PPP and thus their sensitivity to this compound.
-
Culture Conditions: Factors such as glucose availability in the medium can impact G6PD activity and the effects of its inhibition[8].
Troubleshooting Guide
Problem: I am not observing significant NADPH depletion after this compound incubation.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 10 min to 6 hours) to identify the optimal incubation period for your cell line. Effects can be rapid, occurring within 10 minutes in some cells[2][4]. |
| Suboptimal this compound Concentration | Titrate the this compound concentration. The IC50 for human G6PD is approximately 70 nM[1], but higher concentrations (e.g., 1-10 µM) are often used in cellular assays to achieve significant NADPH depletion[1][7]. |
| Cell Line Insensitivity | Your cell line may have robust alternative pathways for NADPH production. Consider using a positive control cell line known to be sensitive to this compound, such as activated T cells[2]. |
| Incorrect NADPH Measurement | Ensure your NADPH detection assay is sensitive and properly calibrated. Fluorometric assay kits are a common and reliable method[9]. Verify that the sample preparation, including cell lysis and extraction, is performed correctly to preserve NADPH levels. |
| Reagent Quality | Ensure the this compound is properly stored (typically at -20°C) and dissolved (e.g., in fresh DMSO) to maintain its activity[5]. |
Problem: I am observing high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells or plates at the start of the experiment. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill them with a buffer or media instead. |
| Variable Incubation Times | Stagger the addition of reagents and the termination of the assay to ensure consistent incubation times for all samples. |
Problem: My cells are showing signs of toxicity or unexpected off-target effects.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Reduce the concentration of this compound. While effective concentrations for NADPH depletion are in the low micromolar range, concentrations exceeding 20 µM have been associated with off-target effects[7]. |
| Prolonged Incubation Period | Reduce the incubation time. While some experiments may require longer incubations, prolonged and severe NADPH depletion can lead to oxidative stress and cell death. Studies have shown that incubations up to 6 hours with up to 100 µM this compound did not affect the viability of cultured astrocytes[6][10]. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to disruptions in redox balance. Perform a cell viability assay (e.g., Trypan Blue, MTT, or Live/Dead staining) in parallel with your NADPH measurements to assess toxicity. |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Target/System | Reference |
| IC50 | 70 nM | Recombinant Human G6PD | [1] |
| IC50 | 102 ± 3 nM | G6PDH in Astrocyte Lysates | [6] |
| EC50 | ~6 µM | Glucose-dependent WST1 reduction in astrocytes | [6] |
Table 2: Reported Incubation Times and Effects of this compound
| Incubation Time | This compound Conc. | Cell Type / System | Observed Effect | Reference |
| 10 minutes | Not specified | Activated CD8+ T cells | Changes in NADP+ and NADPH levels | [2][4] |
| 60 minutes | 0-100 µM | Cultured Astrocytes | Concentration-dependent decrease in WST1 reduction | [1][11] |
| 2 hours | 10 µM | Mouse CD8+ & CD4+ T cells | Increased NADP+/NADPH ratio | [1] |
| 2 hours | Not specified | Activated CD8+ T cells | Reversal of NADP+/NADPH shift after inhibitor removal | [2] |
| 6 hours | Increasing conc. | Active T cells | Analysis of intracellular cytokines | [5] |
| Up to 6 hours | Up to 100 µM | Cultured Astrocytes | No effect on cell viability | [6][10] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trschools.com [trschools.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
addressing G6PDi-1 cytotoxicity in long-term cell culture
Welcome to the technical support center for G6PDi-1, a potent and reversible inhibitor of glucose-6-phosphate dehydrogenase (G6PD). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to this compound cytotoxicity, particularly in the context of long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] By inhibiting G6PD, this compound blocks the production of NADPH, a critical molecule for maintaining cellular redox balance and protecting against oxidative stress.[1][3] This leads to a decrease in the NADPH/NADP+ ratio and an increase in reactive oxygen species (ROS).[1][3]
Q2: What are the expected effects of this compound on my cells?
A2: The primary effect of this compound is the depletion of intracellular NADPH.[1] This can lead to a range of downstream consequences, including:
-
Increased cellular oxidative stress and accumulation of ROS.[1]
-
Inhibition of cellular processes that require NADPH, such as fatty acid synthesis.[1]
-
Decreased production of inflammatory cytokines in immune cells like T cells.[1][3]
The extent of these effects can vary depending on the cell type and their reliance on the pentose phosphate pathway for NADPH production.[1][3]
Q3: Is this compound cytotoxic?
A3: The cytotoxicity of this compound is context-dependent, varying with cell type, concentration, and duration of exposure. Some studies report minimal effects on the viability and proliferation of certain cell types, such as T cells and primary astrocytes, at concentrations effective for G6PD inhibition.[1][4] However, in other cell lines like HCT116, this compound has been shown to decrease colony formation at higher concentrations (e.g., 20 and 30 µM).[5] This cytotoxic effect can often be rescued by the addition of antioxidants like N-acetylcysteine (NAC).[5]
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide: Long-Term Cell Culture
Issue 1: Increased cell death or decreased proliferation over time.
-
Possible Cause: Accumulation of oxidative stress due to prolonged G6PD inhibition.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Determine the minimal effective concentration of this compound for your specific cell type and experimental endpoint. A dose-response experiment is highly recommended.
-
Supplement with Antioxidants: Co-treatment with an antioxidant such as N-acetylcysteine (NAC) can mitigate cytotoxicity by reducing oxidative stress.[1][5] Start with a concentration range of 1-10 mM for NAC and optimize for your cell line.
-
Intermittent Dosing: If continuous exposure is not required, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover from oxidative stress. The effects of this compound are reversible.[1]
-
Monitor Redox Status: Regularly assess cellular redox status by measuring ROS levels or the NADPH/NADP+ ratio to correlate with observed cytotoxicity.
-
Issue 2: Inconsistent or diminishing effects of this compound in long-term culture.
-
Possible Cause: Degradation of this compound in the culture medium or cellular adaptation.
-
Troubleshooting Steps:
-
Replenish this compound Regularly: For experiments lasting several days, change the medium and add fresh this compound every 24-48 hours.
-
Verify Target Engagement: At different time points during your long-term experiment, lyse a subset of cells and perform a G6PD activity assay to confirm that the inhibitor is still effectively inhibiting its target.
-
Assess for Cellular Adaptation: Cells may adapt to metabolic stress by upregulating compensatory pathways for NADPH production. Analyze the expression of other NADPH-producing enzymes like malic enzyme 1 (ME1) or isocitrate dehydrogenase 1 (IDH1).
-
Issue 3: Off-target effects observed.
-
Possible Cause: While this compound is a potent G6PD inhibitor, off-target effects can occur, especially at higher concentrations. Metabolomics analysis has suggested potential off-target effects on purine (B94841) nucleosides.[1]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: This minimizes the risk of off-target effects.
-
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to distinguish between on-target and off-target effects.
-
Rescue with G6PD Overexpression: To confirm that the observed phenotype is due to G6PD inhibition, perform a rescue experiment by overexpressing G6PD. Overexpression of G6PD has been shown to decrease sensitivity to this compound.[1]
-
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (in vitro) | 70 nM | Recombinant Human G6PD | [6] |
| IC50 (in cell lysates) | 102 nM | Primary Rat Astrocytes | [4] |
| EC50 (cellular) | 3-6 µM | HEK293 cells | [7] |
| Effective Concentration | 10 µM | Activated T cells (inhibits PPP flux) | [1] |
| Effective Concentration | 50 µM | Neutrophils (inhibits oxidative burst) | [1] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Type | Concentration | Duration | Effect | Reference |
| Activated T cells | Not specified | Up to 4 days | Minimal effect on viability and proliferation | [1] |
| Primary Rat Astrocytes | Up to 100 µM | Up to 6 hours | No effect on cell viability | [4] |
| HCT116 cells | 20 µM, 30 µM | Not specified | Decreased colony formation | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from a general methodology for assessing cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and NAC if performing a rescue experiment) for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of a fluorescent ROS indicator.[6]
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate) and treat with this compound for the desired time.
-
ROS Indicator Loading: Wash the cells with pre-warmed PBS and incubate with a ROS-sensitive dye (e.g., 5 µM CellROX Green or 10 µM DCFH-DA) in serum-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze immediately on a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485/520 nm for CellROX Green).
-
-
Data Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle-treated control.
3. G6PD Activity Assay in Cell Lysates
This protocol is a general method for measuring G6PD activity.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.1% Triton X-100) on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Enzyme Reaction: In a 96-well plate, add 10-20 µg of protein lysate to each well. Initiate the reaction by adding a reaction mixture containing Tris-HCl buffer (pH 8.0), NADP+, and glucose-6-phosphate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm (corresponding to the production of NADPH) every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH production (change in absorbance per minute) and normalize it to the amount of protein in the lysate to determine the G6PD activity.
Visualizations
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment Strategies for Glucose-6-Phosphate Dehydrogenase Deficiency: Past and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Managing DMSO Solvent Effects in G6PDi-1 Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO) when conducting experiments with G6PDi-1, a potent and reversible inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD).[1][2] Accurate and reproducible data rely on understanding and mitigating potential artifacts introduced by DMSO.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound, and what are its potential side effects?
A1: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic compounds, including this compound.[3][4] This makes it an invaluable tool in drug discovery for creating concentrated stock solutions. However, its utility is balanced by potential experimental side effects:
-
Direct Enzyme Interaction: DMSO can directly interact with enzymes, sometimes leading to inhibition or, less commonly, activation.[4][5]
-
Assay Interference: High concentrations of DMSO can alter the physical properties of the assay buffer, potentially affecting reaction kinetics or interfering with detection methods (e.g., fluorescence).
-
Compound Solubility: While excellent for stock solutions, diluting DMSO into an aqueous assay buffer can decrease its solvating power, sometimes causing the test compound to precipitate.
-
Cellular Effects: In cell-based assays, DMSO can influence membrane permeability, induce oxidative stress, and alter gene expression, even at concentrations as low as 0.5%.[6]
Q2: At what concentration does DMSO typically start to affect G6PD activity?
Q3: How can I design an experiment to properly control for DMSO effects?
A3: A robust experimental design must consistently account for any effect contributed by the solvent. The key is to ensure the final percentage of DMSO is identical across all relevant wells.
-
Vehicle Control: Every experiment must include a "vehicle control." This control contains the highest concentration of DMSO used in any test well but lacks the inhibitor (this compound). The activity measured in this well is considered the 100% or baseline activity.
-
Consistent DMSO Concentration: When preparing a serial dilution of this compound, the DMSO concentration should be kept constant in each dilution. This is achieved by diluting the inhibitor stock in assay buffer that already contains the final target percentage of DMSO.[9]
Q4: My "vehicle control" (DMSO only) shows significant inhibition of G6PD compared to a no-DMSO control. What should I do?
A4: This indicates that the G6PD enzyme in your assay is sensitive to the concentration of DMSO you are using.
-
Perform a DMSO Tolerance Assay: First, determine the highest concentration of DMSO that does not significantly inhibit G6PD (see Protocol 1 below).
-
Lower the DMSO Concentration: Adjust your this compound stock concentration and dilution scheme to ensure the final DMSO concentration in your assay is below this inhibitory threshold.
-
Report and Account: If lowering the DMSO concentration is not feasible due to compound solubility limits, you must still use the vehicle control as your 100% activity reference. The inhibitory effect of the solvent will be normalized across all samples, allowing you to isolate the specific effect of this compound. This condition should be clearly stated when reporting the results.
Q5: How do I differentiate between the inhibitory effect of this compound and the effect of the DMSO solvent?
A5: The proper use of controls is essential for this differentiation. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the vehicle control (which contains the same amount of DMSO).
-
Calculation: Percent Inhibition = (1 - (Activity_with_this compound / Activity_with_Vehicle_Control)) * 100
This calculation normalizes the data against any background inhibition caused by the DMSO, isolating the effect of the this compound compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Inconsistent pipetting of small volumes. 2. Compound precipitation due to poor solubility at final concentration. 3. Inhomogeneous mixing of reagents. | 1. Use calibrated pipettes; prepare master mixes for reagents. 2. Visually inspect plates for precipitation. If observed, you may need to lower the final this compound concentration or explore alternative solvents (if possible). 3. Ensure thorough but gentle mixing after adding each component. |
| Apparent G6PD activation at low this compound concentrations | 1. Assay artifact or data noise at the low end of the signal range. 2. Complex interactions between DMSO, the inhibitor, and the enzyme. | 1. Ensure your assay signal is well above the background noise. 2. Confirm the effect is reproducible. While uncommon, some compounds can have hormetic effects. Focus on the dose-dependent inhibitory portion of the curve for IC50 calculation. |
| Compound precipitation observed during the assay | 1. The final DMSO concentration is too low to maintain the solubility of this compound. 2. The inhibitor has limited solubility in aqueous buffer regardless of DMSO concentration. | 1. Increase the final DMSO concentration, but ensure it remains below the enzyme's tolerance limit (as determined by a tolerance assay). 2. Lower the maximum concentration of this compound tested to a level that remains soluble. |
Experimental Protocols
Protocol 1: Determining G6PD DMSO Tolerance
This protocol determines the maximum concentration of DMSO that can be used without significantly affecting G6PD enzyme activity.
-
Prepare DMSO Dilutions: In your final assay buffer, prepare a series of DMSO concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, and 0%).
-
Set Up Reactions: In a 96-well plate, set up triplicate reactions for each DMSO concentration. Each well should contain the assay buffer with the corresponding DMSO percentage, G6PD enzyme, and the necessary cofactors (e.g., NADP+).
-
Initiate Reaction: Start the reaction by adding the substrate (Glucose-6-Phosphate).
-
Measure Activity: Monitor the reaction progress according to your specific assay's detection method (e.g., absorbance at 340 nm for NADPH production or a coupled fluorescence-based method).[10][11]
-
Analyze Data: Calculate the initial reaction velocity (V₀) for each DMSO concentration. Normalize the activity by setting the average rate of the 0% DMSO control as 100%. Plot the percent activity against the DMSO concentration. The highest concentration that retains >95% activity is generally considered safe to use.
Sample Data Presentation: G6PD DMSO Tolerance
| Final DMSO Conc. (%) | Mean G6PD Activity (RFU/min) | Normalized Activity (%) |
|---|---|---|
| 0 | 150.2 | 100.0 |
| 0.1 | 151.5 | 100.9 |
| 0.25 | 148.9 | 99.1 |
| 0.5 | 147.5 | 98.2 |
| 1.0 | 142.1 | 94.6 |
| 2.0 | 125.8 | 83.8 |
| 5.0 | 80.3 | 53.5 |
Protocol 2: this compound Inhibition Assay with DMSO Controls
This protocol measures the inhibitory potential of this compound while controlling for solvent effects.
-
Determine Final DMSO Concentration: Based on the DMSO tolerance assay, choose the highest acceptable concentration (e.g., 0.5%).
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare Serial Dilutions: Create a serial dilution of this compound. For each dilution step, use assay buffer containing the final DMSO concentration (e.g., 0.5%) as the diluent. This ensures that as the inhibitor concentration decreases, the DMSO percentage remains constant.
-
Set Up Plate:
-
Test Wells: Add the this compound serial dilutions.
-
Vehicle Control Wells (100% Activity): Add assay buffer containing only the final DMSO concentration (0.5%).
-
No Enzyme Control Wells (0% Activity/Background): Add vehicle control buffer but substitute the enzyme solution with plain buffer.
-
-
Run Assay: Add enzyme, cofactors, and substrate according to the standard assay procedure.
-
Calculate Inhibition:
-
First, subtract the average background reading (No Enzyme Control) from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: G6PD reaction pathway showing points of specific (this compound) and potential solvent (DMSO) inhibition.
Caption: Step-by-step workflow for determining the DMSO tolerance of the G6PD enzyme.
Caption: Logical flow for calculating percent inhibition using appropriate controls to remove solvent effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of dimethyl sulfoxide (DMSO) on the activity of enzymes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Correcting glucose-6-phosphate dehydrogenase deficiency with a small-molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing variability in G6PDi-1 potency between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the G6PD inhibitor, G6PDi-1. The aim is to help minimize variability in experimental results, particularly in determining the potency (e.g., IC50) of this compound between different batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, reversible, and non-competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD).[1][2] G6PD is the rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway that produces NADPH.[3][4] By inhibiting G6PD, this compound reduces the production of NADPH, which is essential for protecting cells from oxidative damage and is involved in various biosynthetic processes. This inhibition of the PPP can lead to decreased cell proliferation and other cellular effects, particularly in cells highly dependent on this pathway, such as activated immune cells.[5]
Q2: What is the expected IC50 value for this compound?
A2: The IC50 value for this compound against recombinant human G6PD is consistently reported to be approximately 70 nM.[2][6] However, the apparent IC50 in cell-based assays can be higher, typically in the low micromolar range (e.g., 3-6 µM in astrocytes), due to factors like cell permeability and intracellular target engagement.[3][7]
Q3: Why am I observing variability in this compound potency between experiments?
A3: Variability in IC50 values for this compound can arise from several sources, including:
-
Batch-to-batch variation of this compound: Differences in the purity and concentration of different lots of the inhibitor.
-
Reagent quality and handling: Inconsistent quality of the G6PD enzyme, substrates (G6P and NADP+), and buffers.[3] Proper storage and handling of all reagents are crucial.
-
Assay conditions: Minor fluctuations in temperature, pH, and incubation times can significantly impact enzyme kinetics.[5]
-
Experimental procedure: Inconsistencies in pipetting, dilution series preparation, and instrumentation settings.
-
Data analysis: Different methods of data fitting and IC50 calculation can yield varying results.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent effects on enzyme activity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between this compound Batches
| Potential Cause | Recommended Solution |
| Inconsistent Purity or Concentration of this compound | Always refer to the batch-specific Certificate of Analysis (CofA) for purity and concentration information. If not provided, consider performing an independent quality control check. Purchase inhibitors from reputable suppliers who provide detailed CofAs. |
| Improper Storage of this compound | Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or below, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Degradation of this compound in Solution | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old working solutions. |
Issue 2: Inconsistent Results in G6PD Inhibition Assays
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Use a consistent source and lot of recombinant G6PD. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Perform an enzyme activity titration for each new batch of enzyme to ensure a linear reaction rate. |
| Substrate or Cofactor Degradation | Prepare fresh solutions of G6P and NADP+ for each experiment. Store stock solutions as recommended and avoid multiple freeze-thaw cycles. |
| Incorrect Assay Buffer Conditions | Verify the pH of the assay buffer before each experiment. Ensure all buffer components are at the correct final concentrations. Use a consistent buffer system across all experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a serial dilution of the inhibitor carefully and consistently. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. Standardize all incubation times precisely. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to maintain a humid environment. |
| Instrument Settings | Ensure the plate reader is set to the correct wavelength for detecting NADPH production (typically 340 nm). Use a consistent read time and temperature. |
Data Presentation: Understanding Batch-to-Batch Variability
While specific batch-to-batch variability data for this compound is not publicly available, the following table provides an illustrative example of what might be expected for a small molecule enzyme inhibitor based on typical quality control parameters. Researchers should always refer to the Certificate of Analysis provided by the supplier for their specific lot.
Table 1: Illustrative Example of Batch-to-Batch Variability for a Small Molecule Inhibitor
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.7% | 99.5% | >98% |
| Identity (by Mass Spec) | Conforms | Conforms | Conforms | Conforms to structure |
| IC50 (vs. hG6PD) | 72.5 nM | 68.9 nM | 75.1 nM | 60 - 90 nM |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
Experimental Protocols
Protocol: this compound Potency (IC50) Determination using Recombinant Human G6PD
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2.
-
Recombinant Human G6PD: Prepare a working solution in Assay Buffer. The final concentration should be determined by an enzyme titration to ensure the reaction is in the linear range.
-
G6P Solution: Prepare a stock solution of Glucose-6-Phosphate in water. The final concentration in the assay should be at or near the Km for G6PD.
-
NADP+ Solution: Prepare a stock solution of NADP+ in water. The final concentration in the assay should be at or near the Km for G6PD.
-
This compound Serial Dilution: Prepare a 2-fold serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be constant across all wells and not exceed 0.5%.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound serial dilutions to the sample wells. For control wells (100% activity), add 10 µL of Assay Buffer with the same final DMSO concentration.
-
Add 20 µL of the G6PD enzyme working solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing G6P and NADP+ in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the substrate mix to all wells.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader at a controlled temperature (e.g., 25°C or 37°C).
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities of the inhibitor-treated wells to the average velocity of the control wells (100% activity) to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Inhibition of the G6PD enzyme by this compound blocks the conversion of G6P to 6-PGL, thereby reducing NADPH production.
Caption: A step-by-step workflow for determining the IC50 of this compound.
Caption: A decision tree to systematically troubleshoot sources of variability in this compound potency assays.
References
- 1. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Target product profile for quality control reagents to support point-of-care diagnostic tests for glucose-6-phosphate dehydrogenase (G6PD) deficiency. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Overcoming G6PDi-1 Instability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G6PD inhibitor, G6PDi-1. The focus is to address challenges related to its limited stability and solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and non-competitive inhibitor of the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1][2][3] It binds to an allosteric site on the G6PD enzyme, rather than the active site where the substrate (glucose-6-phosphate) binds.[4] This binding event leads to a conformational change in the enzyme, reducing its catalytic activity.[] By inhibiting G6PD, this compound disrupts the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to a depletion of NADPH and an increase in the NADP+/NADPH ratio within cells.[1][4][6] This can sensitize cells to oxidative stress and modulate immune responses.[4]
Q2: What is the primary challenge when working with this compound in experiments?
The primary challenge is the low solubility of this compound in aqueous solutions.[2][6] It is reported to be insoluble in water and ethanol.[6] This can lead to precipitation of the compound in your experimental setup, resulting in inaccurate concentrations and unreliable results.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][6] It is soluble in DMSO at concentrations up to 100 mM, or 50-57 mg/mL.[1][3][6]
Q4: How should I prepare and store this compound stock solutions?
-
Preparation: To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO.[6] It is noted that hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product.[1][6] Sonication may be required to fully dissolve the compound.[1]
-
Storage: Store the DMSO stock solution in aliquots to avoid repeated freeze-thaw cycles.[6]
Q5: How can I prepare aqueous working solutions from my DMSO stock for in vitro assays?
Due to the poor aqueous solubility, it is crucial to prepare working solutions carefully. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer may cause the compound to precipitate. Here is a general guideline:
-
Intermediate Dilution: First, create an intermediate dilution of your DMSO stock in DMSO if a very high final concentration is not required.
-
Serial Dilution in Media/Buffer: For cell-based assays, serially dilute the DMSO stock or intermediate dilution directly into the cell culture medium. For biochemical assays, dilute into the assay buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration to account for any effects of the solvent.
-
Observation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while staying within the tolerated limits for your specific assay).
One manufacturer provides a specific solubility data point for a mixed solvent system: 0.20 mg/mL in a 1:4 mixture of DMF:PBS (pH 7.2).[2] While DMSO is the more common solvent, this indicates that mixed solvent systems might be an option, but would require validation for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in my aqueous working solution. | This compound has very low solubility in aqueous buffers. The concentration of this compound is too high for the final DMSO concentration. | - Decrease the final concentration of this compound in your working solution.- Increase the final percentage of DMSO in your assay, ensuring it remains below the toxicity threshold for your cells or the activity limit for your enzyme.- Prepare the working solution fresh just before use.- Consider using a mixed solvent system, such as DMF:PBS, after validating its compatibility with your assay.[2] |
| Inconsistent or non-reproducible experimental results. | - Precipitation of this compound leading to inaccurate concentrations.- Degradation of this compound in stock solutions due to improper storage (e.g., repeated freeze-thaw cycles).- The hygroscopic nature of DMSO affecting the stock concentration over time.[1][6] | - Visually inspect all solutions for precipitation before use.- Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the DMSO stock.- Use fresh, anhydrous DMSO to prepare the initial stock solution.[6] |
| No inhibitory effect observed or the IC50 value is much higher than expected. | - Inaccurate concentration of this compound due to precipitation.- The G6PD enzyme in your assay has low activity or is unstable.- Incorrect assay conditions (e.g., pH, temperature). | - Confirm the solubility of this compound at your working concentration and in your specific buffer system.- Include a positive control for G6PD inhibition if available.- Verify the activity of your G6PD enzyme using a standard assay protocol before performing inhibition studies.- Ensure your assay buffer pH and temperature are optimal for G6PD activity. The optimal pH for G6PD is generally around 7.4-8.0.[7][8] |
| Vehicle (DMSO) control shows an unexpected effect. | The final concentration of DMSO is too high, affecting cell viability or enzyme activity. | - Reduce the final DMSO concentration in all experimental conditions to a non-toxic level (typically <0.5%).- Always include a vehicle control with the exact same final DMSO concentration as your this compound treated samples. |
Quantitative Data Summary
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 50 mg/mL (175.85 mM)[1] | -80°C for up to 1 year[6] |
| 57 mg/mL (200.46 mM)[6] | -20°C for up to 1 month[1][6] | |
| 100 mM[3] | ||
| DMF | 15 mg/mL[2] | Not specified |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL[2] | Not specified |
| Water | Insoluble[6] | Not applicable |
| Ethanol | Insoluble[6] | Not applicable |
Table 2: this compound Inhibitory Activity
| Target | IC50 Value | Cell/System |
| Human G6PD | 0.07 µM (70 nM)[1][3] | Recombinant enzyme |
| G6PDH in astrocyte lysates | 102 nM[1] | Cell lysate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1]
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General G6PD Activity Assay (Spectrophotometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
G6PD enzyme (recombinant or from cell/tissue lysate)
-
This compound stock solution (in DMSO)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing 10 mM MgCl2
-
Substrate: Glucose-6-phosphate (G6P) solution in Assay Buffer
-
Cofactor: NADP+ solution in Assay Buffer
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Working Solutions:
-
Prepare serial dilutions of your this compound DMSO stock in Assay Buffer to create a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity.
-
Prepare a working solution of G6P and NADP+ in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
G6PD enzyme solution
-
This compound working solution (or vehicle control - Assay Buffer with the same final DMSO concentration)
-
-
Mix and pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add the G6P/NADP+ working solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The increase in absorbance corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition.
-
Plot the enzyme activity against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the G6PD enzyme in the pentose phosphate pathway.
Caption: Workflow for a G6PD inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. G6PDi 1 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of pH on the stability of hexokinase and glucose 6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Flow Cytometry Data After G6PDi-1 Treatment
Welcome to the technical support center for researchers utilizing the glucose-6-phosphate dehydrogenase inhibitor, G6PDi-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected flow cytometry data.
Understanding this compound
This compound is a potent and specific inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] Inhibition of G6PD leads to a reduction in the intracellular levels of NADPH, a critical molecule for antioxidant defense and various biosynthetic processes.[4][5][6] Consequently, treatment with this compound can induce oxidative stress, impact cell viability, and trigger cellular processes such as apoptosis and cell cycle arrest.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound specifically inhibits the G6PD enzyme, which catalyzes the first committed step in the pentose phosphate pathway. This inhibition depletes the cellular pool of NADPH, rendering cells more susceptible to oxidative stress.[1][2][3]
Q2: What are the expected effects of this compound on cells in culture?
A2: Expected effects include a decrease in cell proliferation, induction of apoptosis, and alterations in the cell cycle, often characterized by an arrest in specific phases. The extent of these effects can vary depending on the cell type, concentration of this compound used, and the duration of treatment.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is a highly specific inhibitor of G6PD, some studies have suggested potential off-target effects on purine (B94841) nucleosides.[4] It is crucial to consider these potential effects when interpreting unexpected data.
Troubleshooting Guides for Unexpected Flow Cytometry Data
Scenario 1: Apoptosis Assay - Ambiguous Annexin V and Propidium Iodide (PI) Staining
Question: After this compound treatment, my Annexin V/PI flow cytometry data shows a significant population of cells that are Annexin V positive but have low PI staining, and this population does not clearly resolve into early and late apoptosis. What could be happening?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Action |
| 1. This compound-induced Oxidative Stress Affecting Membrane Integrity | This compound-induced oxidative stress may lead to lipid peroxidation and altered membrane fluidity, potentially causing atypical Annexin V binding without complete loss of membrane integrity. |
| 2. Mixed Cell Death Modalities | This compound might be inducing a combination of apoptosis and another form of cell death, such as necroptosis, which involves membrane permeabilization without the typical apoptotic morphology. |
| 3. Autophagy Induction | Inhibition of G6PD has been linked to the induction of autophagy, a cellular self-degradation process.[7] Autophagy can sometimes precede apoptosis or occur as a separate cell death pathway, and its impact on Annexin V staining is not fully characterized. |
| 4. Experimental Artifacts | Issues such as suboptimal staining concentrations, incorrect compensation settings, or prolonged incubation times can lead to misleading results. |
Experimental Workflow for Troubleshooting Ambiguous Apoptosis Data
Caption: Troubleshooting workflow for ambiguous apoptosis data.
Scenario 2: Cell Cycle Analysis - Unexpected S-Phase Accumulation
Question: My cell cycle analysis after this compound treatment shows an accumulation of cells in the S phase, but the peak is broad and not well-defined. Is this a typical S-phase arrest?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Action |
| 1. Intra-S-Phase Checkpoint Activation | This compound-induced oxidative stress can cause DNA damage, leading to the activation of the intra-S-phase checkpoint and a slowing or stalling of DNA replication.[8][9] |
| 2. Reduced Nucleotide Biosynthesis | The pentose phosphate pathway is a key source of ribose-5-phosphate, a precursor for nucleotide synthesis. This compound treatment may deplete the nucleotide pool, thereby impeding DNA replication. |
| 3. Apoptotic Cells with S-Phase DNA Content | Cells undergoing apoptosis can fragment their DNA, leading to a sub-G1 peak. However, early apoptotic cells that were in S phase at the time of treatment may appear as a broad S-phase-like peak before significant DNA fragmentation occurs. |
| 4. Cell Clumping and Doublets | Aggregates of cells can be misinterpreted by the flow cytometer as single events with higher DNA content, potentially distorting the S-phase population. |
Logical Relationship for Investigating S-Phase Accumulation
Caption: Investigating the causes of a broad S-phase peak.
Detailed Experimental Protocols
Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol is adapted from established methods for measuring ROS by flow cytometry.[10][11][12][13][14]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as required for your experiment. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
H2DCFDA Staining:
-
Prepare a working solution of H2DCFDA in pre-warmed serum-free medium or PBS at a final concentration of 5-10 µM.
-
Resuspend the cell pellet in the H2DCFDA solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer with excitation at 488 nm and emission detection at ~525 nm (FITC channel).
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is based on standard procedures for using the JC-1 dye to assess mitochondrial health.[15][16][17][18][19]
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound. Include a positive control treated with a mitochondrial membrane potential uncoupler like CCCP.
-
JC-1 Staining:
-
Prepare a 1-5 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Resuspend the cell pellet in the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Wash the cells once with 2 mL of PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers, ~529 nm).
-
Protocol 3: Detection of Autophagy using LC3-II Staining
This protocol provides a general method for detecting the autophagosome marker LC3-II by flow cytometry.[20][21][22][23][24]
Materials:
-
Primary antibody against LC3B
-
Fluorescently-labeled secondary antibody
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% saponin (B1150181) or Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound. Include positive controls for autophagy induction (e.g., starvation, rapamycin) and inhibition (e.g., chloroquine).
-
Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells in fixation buffer for 15 minutes at room temperature.
-
Permeabilize the cells by incubating in permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Incubate with the primary anti-LC3B antibody for 1 hour at room temperature.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in PBS.
-
Analyze on a flow cytometer using the appropriate laser and filter settings for your chosen fluorophore. An increase in fluorescence intensity indicates an accumulation of LC3-II and thus, an increase in autophagosomes.
-
Signaling Pathway
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits G6PD, leading to reduced NADPH and increased oxidative stress, which can result in various cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trschools.com [trschools.com]
- 7. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA replication in early S phase pauses near newly activated origins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of CCDC6 Affects Cell Cycle through Impaired Intra-S-Phase Checkpoint Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 12. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 13. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. chem-agilent.com [chem-agilent.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Flow Cytometry for autophagy | alphavirus.org [alphavirus.org]
- 23. Optimization of the autophagy measurement in a human cell line and primary cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Measure Autophagy by Flow Cytometry | Bio-Techne [bio-techne.com]
Validation & Comparative
G6PDi-1: A Potent and Specific Inhibitor for Validating Pentose Phosphate Pathway's Role in Cellular Metabolism
A detailed guide for researchers on the on-target effects of G6PDi-1, its comparison with other inhibitors, and experimental protocols for its validation.
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis, playing a central role in producing NADPH and the precursors for nucleotide biosynthesis.[1][2] Validating the specific contributions of the PPP in various biological processes requires potent and specific inhibitors. This compound has emerged as a valuable tool for researchers, demonstrating high potency and specificity for Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[1][3][4] This guide provides a comprehensive comparison of this compound with other common PPP inhibitors and details the experimental protocols to validate its on-target effects.
Comparative Analysis of G6PD Inhibitors
This compound distinguishes itself from other commonly used G6PD inhibitors, such as dehydroepiandrosterone (B1670201) (DHEA) and 6-aminonicotinamide (B1662401) (6-AN), through its superior potency and specificity.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Cellular Effects | Limitations |
| This compound | Glucose-6-Phosphate Dehydrogenase (G6PD) | ~70 nM (human enzyme)[3][5], ~100 nM (rat astrocytes)[3][4] | Reversible, non-competitive with respect to G6P[1][3] | Depletes NADPH, increases NADP+/NADPH ratio, suppresses respiratory burst in neutrophils, decreases inflammatory cytokine production in T cells.[1] Does not affect glycolysis.[3] | Off-target effects reported at concentrations ≥20 µM.[6] |
| Dehydroepiandrosterone (DHEA) | G6PD | ~10 µM for 50% inhibition in cell lysates[3][4] | Uncompetitive inhibitor | Does not robustly inhibit G6PD in intact cells.[1] | Low potency, potential for off-target hormonal effects. |
| 6-Aminonicotinamide (6-AN) | 6-Phosphogluconate Dehydrogenase (6PGD) and other NADP(H)-requiring enzymes[7] | Not specific to G6PD | Competitive inhibitor of 6PGD after conversion to a NADP analog[7] | Induces apoptosis in cancer cells, sensitizes cells to chemotherapy.[7][8] | Not specific for G6PD, inhibits other dehydrogenases. |
Validating the On-Target Effect of this compound
Several key experiments can be performed to confirm that the observed cellular effects of this compound are a direct result of its inhibition of G6PD and the PPP.
Direct Measurement of G6PD Activity
A direct assessment of G6PD enzymatic activity in cell lysates is the most straightforward method to confirm this compound's inhibitory effect.
Experimental Protocol:
-
Cell Lysis: Prepare cell lysates using a hypotonic buffer to release cytosolic enzymes.
-
Assay Reaction: The G6PD activity is measured spectrophotometrically by monitoring the rate of NADPH production at 340 nm. The reaction mixture typically contains the cell lysate, glucose-6-phosphate (G6P) as the substrate, and NADP+ as the cofactor, in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Treatment: Perform the assay in the presence and absence of varying concentrations of this compound to determine the IC50 value.
-
Data Analysis: Compare the rate of NADPH formation in treated versus untreated samples.
Quantification of NADPH and NADP+ Levels
Since the primary function of the oxidative PPP is to produce NADPH, measuring the cellular NADP+/NADPH ratio is a critical indicator of G6PD inhibition.
Experimental Protocol:
-
Metabolite Extraction: Treat cells with this compound for a specified duration. Extract metabolites using a suitable method, such as methanol/water extraction.
-
Quantification: Use commercially available NADP/NADPH assay kits or liquid chromatography-mass spectrometry (LC-MS) to quantify the absolute levels of NADP+ and NADPH.
-
Data Analysis: Calculate the NADP+/NADPH ratio. A significant increase in this ratio upon this compound treatment indicates a reduction in NADPH production via the PPP.[1]
Isotope Tracer Analysis
Using isotopically labeled glucose allows for the direct tracing of metabolic flux through the PPP.
Experimental Protocol:
-
Cell Culture: Culture cells in a medium containing a stable isotope-labeled glucose, such as [1,2-¹³C₂]-glucose or [1-²H]-glucose.
-
This compound Treatment: Treat the cells with this compound.
-
Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze them using LC-MS or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Measure the fractional labeling of PPP intermediates (e.g., 6-phosphogluconate, ribose-5-phosphate) and NADPH.[1] A decrease in the labeling of these metabolites in this compound treated cells confirms the inhibition of the PPP. Isotope tracing can also reveal downstream effects, such as a decreased contribution of glucose to the TCA cycle and fatty acid synthesis.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular context.
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with this compound.
-
Heat Challenge: Heat the samples across a range of temperatures.
-
Protein Extraction and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble G6PD at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: this compound binding to G6PD is expected to increase its thermal stability, resulting in a shift of its melting curve to higher temperatures.[1]
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The Pentose Phosphate Pathway and the inhibitory action of this compound on G6PD.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 3. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of G6PDi-1 and DHEA as Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Glucose-6-Phosphate Dehydrogenase (G6PD): the novel small molecule G6PDi-1 and the endogenous steroid dehydroepiandrosterone (B1670201) (DHEA). This analysis is supported by experimental data to objectively evaluate their performance and utility in research and drug development.
Executive Summary
Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for the production of NADPH, which is vital for antioxidant defense and reductive biosynthesis. Inhibition of G6PD is a therapeutic strategy being explored for various diseases, including cancer and inflammatory conditions. While DHEA has been widely cited as a G6PD inhibitor, recent evidence demonstrates its limited efficacy within cellular systems. In contrast, this compound has emerged as a potent and cell-active G6PD inhibitor, offering a more reliable tool for studying the effects of G6PD inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and DHEA as G6PD inhibitors.
| Parameter | This compound | DHEA | Reference(s) |
| IC50 (in vitro, human G6PD) | 70 nM (0.07 µM) | 9 µM | [1][2] |
| Mechanism of Action | Reversible, Non-competitive | Uncompetitive (with respect to both G6P and NADP+) | [1][3] |
| Cellular G6PD Inhibition | Effective, leads to NADPH depletion and decreased 6-phosphogluconolactone levels. IC50 in HepG2 cells for 6-pg reduction is ~13 µM. | Ineffective at physiological concentrations; does not robustly inhibit G6PD in cell-based assays. | [4][5] |
| Observed Cellular Effects | Depletes NADPH, decreases inflammatory cytokine production in T cells, suppresses respiratory burst in neutrophils. | Limited to no direct effects on cellular G6PD activity at concentrations typically used in cell culture. | [4][6][7] |
Signaling Pathway and Experimental Workflow
Pentose Phosphate Pathway and G6PD Inhibition
The diagram below illustrates the central role of G6PD in the pentose phosphate pathway and the points of inhibition by this compound and DHEA. G6PD catalyzes the conversion of glucose-6-phosphate to 6-phosphogluconolactone, which is the rate-limiting step of the PPP and a major source of cellular NADPH.
Caption: G6PD's role in the Pentose Phosphate Pathway and inhibitor action.
General Experimental Workflow for G6PD Inhibitor Analysis
The following diagram outlines a typical workflow for the comparative analysis of G6PD inhibitors.
Caption: Workflow for comparing G6PD inhibitors in vitro and in cells.
Detailed Experimental Protocols
In Vitro G6PD Inhibition Assay (Diaphorase-Coupled)
This assay measures the activity of recombinant human G6PD by monitoring the reduction of NADP+ to NADPH, which is then used by diaphorase to reduce a colorimetric or fluorometric probe.[1]
Materials:
-
Recombinant human G6PD
-
This compound and DHEA
-
Assay Buffer: 50 mM triethanolamine (B1662121) (pH 7.4), 1 mM MgCl2
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Diaphorase
-
Resazurin (or similar substrate for diaphorase)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and DHEA in DMSO, followed by dilution in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Prepare a reaction mixture containing Assay Buffer, NADP+, diaphorase, and resazurin.
-
Add the reaction mixture to the wells containing the inhibitors.
-
Add recombinant human G6PD to each well to a final concentration of approximately 1 nM.
-
Initiate the reaction by adding G6P.
-
Immediately measure the fluorescence or absorbance kinetically at the appropriate wavelength for the chosen diaphorase substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of an inhibitor by measuring the thermal stabilization of the target protein upon ligand binding.[4]
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound and DHEA
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-G6PD antibody
Procedure:
-
Treat cultured cells with this compound, DHEA, or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lyse the cells using the chosen method.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble G6PD in the supernatant by Western blotting using an anti-G6PD antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Measurement of Cellular NADPH/NADP+ Ratio
This protocol measures the intracellular levels of NADPH and NADP+ to assess the impact of G6PD inhibition on the cellular redox state.[4]
Materials:
-
Cultured cells
-
This compound and DHEA
-
Extraction buffers (one acidic for NADP+ and one basic for NADPH)
-
NADP+/NADPH quantification kit (commercially available)
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Culture and treat cells with this compound, DHEA, or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
For NADPH measurement, lyse the cells in a basic extraction buffer. For NADP+ measurement, lyse a parallel set of cells in an acidic extraction buffer. The different pH conditions selectively degrade the unwanted nucleotide.
-
Incubate the lysates according to the kit manufacturer's instructions to ensure complete degradation of the unwanted nucleotide.
-
Neutralize the lysates.
-
Use a commercially available NADP+/NADPH assay kit, which typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentrations of NADP+ and NADPH based on a standard curve and determine the ratio.
Measurement of Cellular 6-Phosphogluconolactone (6-PG)
This method quantifies the direct product of the G6PD reaction to assess enzyme activity within cells.[4]
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound and DHEA
-
Methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture and treat cells with this compound, DHEA, or vehicle control.
-
Rapidly quench the metabolism by adding ice-cold methanol.
-
Harvest the cells and extract the metabolites using a suitable solvent system (e.g., methanol/water).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extract using LC-MS.
-
Identify and quantify the 6-phosphogluconolactone peak based on its mass-to-charge ratio and retention time, using a purified standard for calibration.
-
Normalize the 6-PG levels to the total protein concentration or cell number.
Conclusion
The comparative analysis clearly demonstrates that This compound is a significantly more potent and reliable inhibitor of G6PD than DHEA, particularly in a cellular context. While DHEA shows weak inhibition in biochemical assays, its lack of robust activity in cells makes it an unsuitable tool for studying the cellular consequences of G6PD inhibition.[4] this compound, with its low nanomolar IC50 and demonstrated on-target effects in cells, represents a superior chemical probe for elucidating the roles of G6PD and the pentose phosphate pathway in health and disease. Researchers and drug development professionals should prioritize the use of well-characterized, cell-active inhibitors like this compound for their studies.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trschools.com [trschools.com]
- 3. G6PD-mediated increase in de novo NADP+ biosynthesis promotes antioxidant defense and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming G6PDi-1 Specificity Using G6PD Knockdown Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitor, G6PDi-1, with other commercially available alternatives. We present supporting experimental data and detailed protocols to demonstrate a robust method for confirming the on-target specificity of this compound using G6PD knockdown cell lines. This approach is crucial for validating its utility as a precise tool for studying the pentose (B10789219) phosphate (B84403) pathway (PPP) and for the development of targeted therapeutics.
Introduction to G6PD and the Role of this compound
Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical housekeeping enzyme that catalyzes the rate-limiting step of the pentose phosphate pathway (PPP). This pathway is essential for producing NADPH, which is vital for protecting cells from oxidative damage and for the biosynthesis of nucleotides and fatty acids.[1] Given its central role in cellular metabolism, G6PD has emerged as a significant target in various diseases, including cancer and inflammatory conditions.[1][2]
This compound is a potent, reversible, and non-steroidal inhibitor of G6PD.[3][4] Its high specificity and efficacy make it a valuable tool for elucidating the roles of G6PD in health and disease. However, as with any pharmacological inhibitor, rigorous validation of its on-target specificity is paramount to ensure that the observed biological effects are solely due to the inhibition of G6PD and not off-target activities. A powerful method to achieve this is through the use of G6PD knockdown cell lines, where the primary target of the inhibitor is significantly reduced or absent.
Comparison of this compound with Alternative G6PD Inhibitors
This compound exhibits superior potency compared to other commonly used G6PD inhibitors. The following table summarizes the key characteristics of this compound and its alternatives.
| Inhibitor | Type | IC50 / Ki | Mechanism of Action | Key Characteristics & Limitations |
| This compound | Non-steroidal | IC50 = 70 nM[3] | Reversible, Non-competitive[5] | High potency and specificity; cell-permeable.[6][7] |
| Dehydroepiandrosterone (DHEA) | Steroidal | IC50 = 9 µM[8][9] | Uncompetitive[10] | Lower potency; potential for off-target effects due to its steroidal nature and role as a hormone precursor.[8] |
| 6-Aminonicotinamide (6-AN) | Nicotinamide analog | Ki = 0.46 µM[11][12] | Competitive with NADP+[11] | Potent, but as an antimetabolite of nicotinamide, it may affect other NADP+-dependent enzymes.[12][13] |
| Polydatin | Natural stilbenoid | Not explicitly defined | Dose-dependent inhibition[14] | A natural product with demonstrated G6PD inhibitory and anti-cancer effects[14][15]; potential for broader biological activities. |
Experimental Validation of this compound Specificity
The core principle behind using G6PD knockdown cells for specificity validation is that if this compound is truly specific to G6PD, its effects should be significantly diminished in cells where G6PD expression is silenced. The following sections detail the experimental workflow and protocols for this validation.
Experimental Workflow
The overall experimental process involves generating stable G6PD knockdown cell lines, confirming the knockdown, and then comparing the effects of this compound on wild-type (WT) and G6PD knockdown (shG6PD) cells.
Detailed Experimental Protocols
This protocol describes the generation of stable G6PD knockdown cell lines using a lentiviral-based shRNA approach.
-
Materials:
-
HEK293T cells for lentivirus production.
-
Target cells (e.g., A549, HCT116).
-
Lentiviral packaging plasmids (e.g., pLP1, pLP2, VSV-G).
-
shRNA-expressing plasmid targeting G6PD (and a non-targeting control shRNA). A validated shRNA target sequence for human G6PD is 5′-GGCCGTCACCAAGAACATTCA-3′.[16]
-
Transfection reagent.
-
Puromycin.
-
Polybrene.
-
-
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-G6PD plasmid and the packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Plate the target cells and allow them to adhere.
-
Infect the cells with the collected lentivirus in the presence of polybrene (8 µg/mL) to enhance infection efficiency.[16]
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for successfully transduced cells.
-
Expand the puromycin-resistant cells to establish stable G6PD knockdown (shG6PD) and control (shCtrl) cell lines.
-
This protocol is for confirming the reduction of G6PD protein levels in the knockdown cell lines.
-
Materials:
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against G6PD.
-
Loading control primary antibody (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse WT, shCtrl, and shG6PD cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary G6PD antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates.
-
MTS reagent.
-
-
Procedure:
-
Seed WT and shG6PD cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with a dose range of this compound for 24-72 hours.
-
Add 20 µL of MTS reagent to each well containing 100 µL of medium.[6][17][18]
-
Measure the absorbance at 490 nm using a microplate reader.[17][18]
-
This assay quantifies the levels of NADPH and NADP+ to assess the impact of this compound on the pentose phosphate pathway.
-
Materials:
-
NADP+/NADPH assay kit.
-
Extraction buffers (provided in the kit).
-
-
Procedure:
-
Seed WT and shG6PD cells and treat with this compound.
-
Harvest the cells and perform separate extractions for NADP+ and NADPH according to the kit manufacturer's protocol.[19][20][21] This typically involves acid treatment to destroy NADPH for NADP+ measurement and base treatment to destroy NADP+ for NADPH measurement.[19][20]
-
Perform the cycling reaction using the provided reagents.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Calculate the concentrations of NADP+ and NADPH based on a standard curve and determine the ratio.
-
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Materials:
-
DCFDA reagent.
-
Black, clear-bottom 96-well plates.
-
-
Procedure:
-
Seed WT and shG6PD cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFDA (typically 10-50 µM) in buffer or serum-free medium and incubate for 30-45 minutes at 37°C.[7][22]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[23][24]
-
Expected Results and Interpretation
The following tables illustrate the expected outcomes from the described experiments, which would confirm the specificity of this compound.
Table 2: Effect of this compound on Cell Viability in WT vs. shG6PD cells
| Cell Line | This compound Conc. | % Cell Viability (relative to untreated) |
| WT | 0 µM | 100% |
| 1 µM | 85% | |
| 10 µM | 50% | |
| 50 µM | 20% | |
| shG6PD | 0 µM | 90% (baseline may be lower due to G6PD deficiency) |
| 1 µM | 88% | |
| 10 µM | 85% | |
| 50 µM | 80% |
Interpretation: this compound is expected to significantly reduce the viability of WT cells in a dose-dependent manner. In contrast, shG6PD cells, which already have compromised PPP function, should be much less sensitive to this compound treatment.
Table 3: Effect of this compound on NADPH/NADP+ ratio in WT vs. shG6PD cells
| Cell Line | This compound Conc. | NADPH/NADP+ Ratio (fold change vs. untreated WT) |
| WT | 0 µM | 1.0 |
| 10 µM | 0.4 | |
| shG6PD | 0 µM | 0.6 |
| 10 µM | 0.55 |
Interpretation: this compound should cause a sharp decrease in the NADPH/NADP+ ratio in WT cells. shG6PD cells will have a lower basal NADPH/NADP+ ratio, and this ratio will be only minimally affected by this compound.
Table 4: Effect of this compound on ROS levels in WT vs. shG6PD cells
| Cell Line | This compound Conc. | ROS Levels (fold change vs. untreated WT) |
| WT | 0 µM | 1.0 |
| 10 µM | 3.5 | |
| shG6PD | 0 µM | 2.0 |
| 10 µM | 2.2 |
Interpretation: Treatment with this compound is expected to lead to a significant increase in ROS in WT cells due to NADPH depletion. shG6PD cells will exhibit higher basal ROS levels, which will not be substantially further increased by this compound.
G6PD Signaling Pathway and Point of Inhibition
The following diagram illustrates the pentose phosphate pathway and highlights the role of G6PD and the inhibitory action of this compound.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for confirming the on-target specificity of the G6PD inhibitor, this compound. By demonstrating a significantly diminished effect of this compound in G6PD knockdown cells across multiple phenotypic readouts—including cell viability, NADPH/NADP+ ratio, and ROS levels—researchers can confidently attribute the biological effects of this inhibitor to the direct modulation of G6PD. This validation is a critical step in utilizing this compound as a precise chemical probe for investigating the myriad functions of the pentose phosphate pathway and for advancing drug development programs targeting G6PD.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Cell viability assessment [protocols.io]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trschools.com [trschools.com]
- 10. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 6-Aminonicotinamide - LKT Labs [lktlabs.com]
- 14. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of G6PD acetylation by SIRT2 and KAT9 modulates NADPH homeostasis and cell survival during oxidative stress# | The EMBO Journal [link.springer.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
G6PDi-1: A Comparative Guide to its Immunomodulatory Effects in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel glucose-6-phosphate dehydrogenase (G6PD) inhibitor, G6PDi-1, with other immunomodulatory agents. The data presented herein is intended to facilitate the evaluation of this compound's potential as a selective modulator of immune cell function.
Comparative Analysis of Immunomodulatory Activity
The following table summarizes the quantitative effects of this compound and comparator molecules on key functions of primary immune cells. This compound demonstrates a distinct profile, potently inhibiting T cell cytokine production and neutrophil oxidative burst with minimal impact on macrophage inflammatory responses to lipopolysaccharide (LPS). This contrasts with the broader immunosuppressive activity of agents like rapamycin (B549165) and the less potent and varied effects of dehydroepiandrosterone (B1670201) (DHEA).
| Compound | Target | Primary Immune Cell Type | Assay | Key Parameter | Effective Concentration / IC50 | Reference |
| This compound | Glucose-6-Phosphate Dehydrogenase (G6PD) | Human CD8+ T Cells | Intracellular Cytokine Staining (PMA/Ionomycin (B1663694) stimulation) | IFN-γ Production | Marked decrease at 10-20 µM | [1] |
| Mouse & Human Neutrophils | Seahorse XF Analyzer (PMA stimulation) | Oxygen Consumption Rate (Oxidative Burst) | ~50% reduction at 50 µM | [1] | ||
| Mouse Bone Marrow-Derived Macrophages | Intracellular Cytokine Staining (LPS/IFNγ stimulation) | TNF-α, IL-6 Production | No significant effect at indicated doses | [1][2] | ||
| Recombinant Human G6PD | In vitro enzyme activity | G6PD Inhibition | IC50 = 0.07 µM | [3] | ||
| HEK293 Cells | G6PD-dependent NADPH production | NADPH Production | EC50 = 3-6 µM | [4] | ||
| DHEA | G6PD (weak inhibitor), other steroid receptors | Human Peripheral Blood Mononuclear Cells (PBMCs) | T cell proliferation (mitogen stimulation) | Proliferation | Inhibition reported | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Secretion | IL-2 Production | Enhancement reported | [5] | ||
| Murine Macrophages (RAW 264.7) | LPS-induced cytokine expression | IL-6, MCP-1 mRNA | Decrease reported | [6] | ||
| Rapamycin | Mechanistic Target of Rapamycin (mTOR) | Human T Cells | T cell proliferation (cytokine stimulation) | Proliferation | Potent inhibition | [7] |
| Human Dendritic Cells | LPS-induced cytokine production | TNF-α Production | Significant reduction | [8] | ||
| Mouse Mesenchymal Stem Cells | Co-culture with T cells | Treg/Th17 ratio | Increased Treg/Th17 ratio | [9] |
Experimental Protocols
Detailed methodologies for key validation assays are provided below to enable replication and further investigation.
T Cell Activation and Cytokine Production Assay
This protocol outlines the procedure for stimulating primary T cells and measuring intracellular cytokine production using flow cytometry.
a. Isolation of Primary T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD8+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
b. T Cell Activation and this compound Treatment:
-
Culture purified CD8+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Activate T cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies in the presence of IL-2 (20 U/mL).
-
Concurrently, treat the cells with a dose range of this compound (e.g., 0, 1, 5, 10, 20 µM) or comparator compounds.
c. Intracellular Cytokine Staining:
-
After 48-72 hours of culture, restimulate the T cells with phorbol (B1677699) 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD8).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Stain for intracellular cytokines, such as IFN-γ and TNF-α, with fluorescently labeled antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells and the mean fluorescence intensity.
Neutrophil Oxidative Burst Assay
This protocol describes the measurement of neutrophil respiratory burst via oxygen consumption rate using a Seahorse XF Analyzer.[10]
a. Isolation of Neutrophils:
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Polymorphprep™).
-
Ensure high purity (>95%) of the neutrophil population.
b. Seahorse XF Assay:
-
Seed isolated neutrophils (0.5 x 104 to 5 x 104 cells/well) in a Seahorse XF96 microplate coated with an appropriate attachment factor (e.g., Cell-Tak™).
-
Allow the cells to adhere for 30-60 minutes.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control.
-
Place the plate in a Seahorse XFe96 Analyzer and monitor the basal oxygen consumption rate (OCR).
-
To induce oxidative burst, inject a stimulating agent such as phorbol 12-myristate 13-acetate (PMA, e.g., 160 nM).
-
Continue to monitor OCR in real-time to measure the peak and duration of the oxidative burst.
c. Data Analysis:
-
Calculate the OCR response to PMA by subtracting the basal OCR from the peak OCR after PMA injection.
-
Compare the OCR response between this compound treated and vehicle-treated neutrophils to determine the percentage of inhibition.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflows.
Caption: this compound inhibits G6PD, blocking NADPH production and downstream immune functions.
Caption: Workflow for assessing this compound's effect on T cell cytokine production.
Caption: Workflow for measuring neutrophil oxidative burst with this compound.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trschools.com [trschools.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Macrophage Glucose-6-Phosphate Dehydrogenase Stimulates Proinflammatory Responses with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin immunomodulation utilizes time-dependent alterations of lymph node architecture, leukocyte trafficking, and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory potential of rapamycin-loaded mesoporous silica nanoparticles: pore size-dependent drug loading, release, and in vitro cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin reverses the senescent phenotype and improves immuno-regulation of mesenchymal stem cells from MRL/lpr mice and systemic lupus erythematosus patients through inhibition of the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Real-time assessment of neutrophil metabolism and oxidative burst using extracellular flux analysis [frontiersin.org]
Cross-Validation of G6PDi-1's Impact on NADPH: A Comparative Guide to Assay Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available assay kits for quantifying the impact of the glucose-6-phosphate dehydrogenase (G6PD) inhibitor, G6PDi-1, on cellular NADPH levels. The selection of an appropriate assay is critical for accurate determination of inhibitor potency and for understanding its effects on cellular redox homeostasis. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of NADPH Assay Kits
The accurate measurement of NADPH is paramount when evaluating the efficacy of G6PD inhibitors like this compound. The choice between different assay technologies, primarily colorimetric and fluorometric methods, can significantly influence experimental outcomes. Below is a comparative summary of key performance metrics for representative commercially available assay kits. Liquid Chromatography-Mass Spectrometry (LC-MS) is included as the gold standard for absolute quantification.
| Parameter | LC-MS | Fluorometric Assay Kit (e.g., Sigma-Aldrich MAK312) | Colorimetric Assay Kit (e.g., Sigma-Aldrich MAK479) | Colorimetric Assay Kit (e.g., Cayman Chemical 700550) |
| Detection Principle | Mass-to-charge ratio | Enzymatic cycling with fluorescent probe | Enzymatic cycling with MTT reduction | Enzymatic cycling with WST-8 reduction |
| Detection Wavelength | N/A | Ex/Em = 530/585 nm | 565 nm | 450 nm |
| Detection Limit | Low (analyte dependent) | 0.01 µM[1] | 0.1 µM[2][3] | 0.02 µM[4] |
| Assay Range | Wide | 0.01 - 1 µM[1] | 0.1 - 10 µM[2][3] | 0 - 1.5 µM[4] |
| Reported this compound IC50 | Not directly reported | Not directly reported | Not directly reported | Not directly reported |
| Specificity | High | High for NADP+/NADPH[1] | High for NADP+/NADPH[2][3] | Specific for NADP+/NADPH |
| Throughput | Low to Medium | High | High | High |
| Instrumentation | LC-MS System | Fluorescence Plate Reader | Absorbance Plate Reader | Absorbance Plate Reader |
Note: The IC50 value for this compound has been reported to be approximately 100 nM in astrocytic lysates, as determined by monitoring NADPH absorption at 340 nm[5]. While this provides a benchmark, the IC50 value can vary depending on the cell type, assay conditions, and the specific assay kit used. It is recommended to determine the IC50 empirically for your experimental system.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following provides a generalized protocol for determining the effect of this compound on NADPH levels using either a colorimetric or fluorometric assay kit. Specific details may vary between manufacturers, and it is essential to consult the kit-specific manual.
I. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. This may involve diluting a concentrated stock.
-
NADPH Standards: Prepare a series of NADPH standards by diluting the provided stock solution. A typical concentration range for the standard curve is 0 to 10 µM for colorimetric assays and 0 to 1 µM for fluorometric assays.[1][2]
-
Extraction Buffers: Prepare separate extraction buffers for NADP+ and NADPH if the kit allows for the determination of their ratio.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution to create a range of working concentrations for treating the cells.
II. Sample Preparation
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) group.
-
Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells using the extraction buffer provided in the kit.
-
NADPH Extraction: To measure total NADP+/NADPH, proceed with the lysate. To specifically measure NADPH, some protocols require heating the samples to degrade NADP+.[4] Centrifuge the lysate to pellet any insoluble material and collect the supernatant.
III. Assay Procedure
-
Plate Setup: Add a defined volume of the prepared standards and sample supernatants to the wells of a 96-well plate.
-
Reaction Initiation: Prepare a reaction mix containing the substrate and enzyme(s) as per the kit's instructions. Add the reaction mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the protocol (typically 15-60 minutes), protected from light.
-
Signal Detection:
IV. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance or fluorescence values of the NADPH standards against their known concentrations.
-
NADPH Concentration: Determine the NADPH concentration in the samples by interpolating their absorbance or fluorescence values on the standard curve.
-
IC50 Determination: Plot the NADPH concentration against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in NADPH levels.
Conclusion
The choice of an assay kit for evaluating the impact of this compound on NADPH levels depends on the specific requirements of the experiment, including sensitivity, throughput, and available instrumentation. Fluorometric assays generally offer higher sensitivity, making them suitable for samples with low NADPH concentrations.[1][4] Colorimetric assays, while typically less sensitive, are robust and can be performed with standard laboratory equipment. For absolute quantification and validation of results obtained from kit-based assays, LC-MS remains the gold standard. Regardless of the chosen method, it is crucial to perform appropriate controls and validate the assay in your specific experimental system to ensure accurate and reproducible data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NADP/NADPH Assay Kit, MAK479, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
G6PDi-1: A Comparative Guide to its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of G6PDi-1, a small molecule inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), across various cancer cell lines. G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for cancer cell proliferation, survival, and resistance to therapy. By producing NADPH, G6PD maintains redox homeostasis and provides precursors for nucleotide and fatty acid biosynthesis, making it a compelling target for anti-cancer drug development.[1][2][3] This guide objectively compares the performance of G6PD inhibition with supporting experimental data and detailed methodologies to aid in the evaluation of this compound as a potential therapeutic agent.
Quantitative Data on the Efficacy of G6PD Inhibition
The following tables summarize the quantitative effects of G6PD inhibition in various cancer cell lines. While specific cell viability IC50 values for this compound are emerging, data from other G6PD inhibitors and downstream metabolic effects of this compound provide a comparative landscape of targeting G6PD in cancer.
Table 1: Efficacy of this compound on G6PD Activity and Downstream Metabolism
| Cancer Cell Line | Cancer Type | Assay | Inhibitor | IC50 / Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | 6-Phosphogluconate Levels | This compound | ~13 µM | [4] |
| HCT116 | Colorectal Carcinoma | ²H Transfer from [1-²H]-glucose to NADPH | This compound | ~31 µM | [5] |
| COLO679 | Melanoma | G6PD Activity | This compound | 100 µM (Significant Inhibition) | [6] |
Table 2: Comparative Efficacy of G6PD Inhibitors on Cancer Cell Viability and Function
| Cancer Cell Line | Cancer Type | Effect | Inhibitor | Concentration / IC50 | Reference |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | Sensitization to Cisplatin | 6-Aminonicotinamide (6-AN) | Used in combination | [7] |
| Multiple Melanoma Cell Lines | Melanoma | Sensitization to Metformin (B114582) | 6-Aminonicotinamide (6-AN) | 50 µM | [8] |
| HT29 | Colorectal Carcinoma | Increased Oxaliplatin-induced Apoptosis | G6PD Silencing | N/A | |
| MDA-MB-231, MCF-7 | Breast Cancer | Suppression of Tumor Growth | 6-Aminonicotinamide (6-AN) | 5 mg/kg (in vivo) | |
| Oral Squamous Cell Carcinoma | Head and Neck Cancer | ~50% Apoptosis, ~60% Invasion Inhibition | Polydatin | Not specified | [1] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of G6PD inhibitors on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other G6PD inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the G6PD inhibitor in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a G6PD inhibitor.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with the G6PD inhibitor, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by G6PD inhibition.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against G6PD, p-Akt, Akt, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by G6PD and a general experimental workflow for evaluating this compound.
Caption: G6PD-Mediated Signaling Pathways in Cancer.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer | MDPI [mdpi.com]
- 4. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System [frontiersin.org]
- 6. Glucose 6-phosphate dehydrogenase inhibition sensitizes melanoma cells to metformin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupting G6PD-mediated Redox homeostasis enhances chemosensitivity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
G6PDi-1: A Potent and Specific Modulator of Cellular Metabolism Validated by Metabolic Flux Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical regulator of cellular metabolism and redox homeostasis, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway (PPP). Its inhibition is a promising therapeutic strategy for various diseases, including cancer. G6PDi-1 has emerged as a potent and specific inhibitor of G6PD. This guide provides an objective comparison of this compound with other G6PD inhibitors, supported by experimental data from metabolic flux analysis, to validate its mechanism of action and guide its application in research and drug development.
Performance Comparison of G6PD Inhibitors
This compound demonstrates significantly higher potency in inhibiting G6PD activity compared to the commonly used inhibitor dehydroepiandrosterone (B1670201) (DHEA). This is evident from the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme activity assays.
| Inhibitor | Target | IC50 (in vitro) | Inhibition Mechanism | Key Cellular Effects |
| This compound | G6PD | ~70-100 nM[1] | Non-competitive[1] | Decreases NADPH/NADP+ ratio, impairs PPP-dependent processes.[1][2] |
| DHEA | G6PD | ~10 µM[3] | Uncompetitive | Reduces NADPH levels, induces oxidative stress. |
Validation of this compound's Mechanism through Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. Studies utilizing techniques such as 13C-MFA have elucidated the specific impact of this compound on cellular metabolism.
While direct head-to-head quantitative flux data comparing this compound and other inhibitors in the same study is limited, the available data from studies on this compound and G6PD deficiency consistently show a significant reduction in the flux through the oxidative pentose phosphate pathway. This is accompanied by compensatory shifts in other central carbon metabolism pathways.
Key Metabolic Effects of this compound:
-
Pentose Phosphate Pathway (PPP): this compound directly inhibits the first and rate-limiting step of the PPP, leading to a significant decrease in the production of NADPH and precursors for nucleotide biosynthesis.[1][2] Isotope tracing studies have confirmed a reduced contribution of glucose to the PPP upon G6PD inhibition.[4]
-
Glycolysis and TCA Cycle: Inhibition of the PPP by this compound can lead to a redirection of glucose-6-phosphate towards glycolysis.[5] However, some studies have also reported a decreased contribution of glucose to the TCA cycle, with a corresponding increase in glutamine utilization, upon treatment with this compound.[2]
-
Redox Homeostasis: By decreasing NADPH production, this compound sensitizes cells to oxidative stress and can increase the levels of reactive oxygen species (ROS).[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
13C Metabolic Flux Analysis (13C-MFA) Protocol for Assessing G6PD Inhibition
This protocol provides a general framework for quantifying metabolic fluxes in cultured cells treated with G6PD inhibitors.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest (e.g., cancer cell lines) in a defined medium.
- In the experimental group, treat the cells with the G6PD inhibitor (e.g., this compound at a concentration of 10 µM) for a predetermined time.
- Replace the culture medium with a medium containing a 13C-labeled substrate, typically [1,2-13C2]-glucose or [U-13C6]-glucose, to trace the metabolic pathways.[7][8]
- Incubate the cells until they reach an isotopic steady state.
2. Metabolite Extraction:
- Quench cellular metabolism rapidly by aspirating the medium and washing the cells with ice-cold saline.
- Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
3. Analytical Measurement:
- Analyze the isotopic labeling patterns of central metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
4. Flux Calculation and Analysis:
- Utilize specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic network model.[9]
- Calculate the metabolic fluxes through the central carbon metabolism pathways, including glycolysis, the pentose phosphate pathway, and the TCA cycle.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in G6PD regulation and the experimental approach to its study can provide valuable insights.
Upstream Regulation of G6PD by the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism. It has been shown to positively regulate G6PD activity, thereby linking cell signaling with metabolic output.
Caption: PI3K/Akt/mTOR pathway positively regulates G6PD activity.
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates the key steps involved in a typical 13C metabolic flux analysis experiment to study the effect of a G6PD inhibitor.
Caption: Workflow for 13C Metabolic Flux Analysis of G6PD inhibition.
References
- 1. This compound is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. G6PD: A hub for metabolic reprogramming and redox signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
assessing the reversibility of G6PDi-1 inhibition in washout experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of the novel glucose-6-phosphate dehydrogenase (G6PD) inhibitor, G6PDi-1, with other commonly used G6PD inhibitors. The data presented herein, primarily from washout experiments, demonstrates the rapid and complete reversal of this compound-mediated inhibition, a critical characteristic for a pharmacological tool and potential therapeutic agent.
Executive Summary
This compound is a potent, non-steroidal, and reversible inhibitor of G6PD, the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Its ability to modulate cellular NADPH levels has significant implications for various fields, including immunology and cancer biology.[3][4] A key attribute of any pharmacological inhibitor is its reversibility, which allows for dynamic studies of cellular processes and offers a greater margin of safety in therapeutic applications. This guide details the experimental evidence for this compound's reversibility and contrasts it with other known G6PD inhibitors, dehydroepiandrosterone (B1670201) (DHEA) and 6-aminonicotinamide (B1662401) (6-AN).
Comparative Analysis of G6PD Inhibitor Reversibility
Washout experiments are the gold standard for assessing the reversibility of an enzyme inhibitor's activity in a cellular context. The principle is to treat cells with the inhibitor, then remove it from the extracellular medium and monitor the recovery of a specific biomarker of enzyme activity. For G6PD, key biomarkers include the levels of its direct product, 6-phosphogluconate (6-PG), and the cellular NADP+/NADPH ratio.
The following table summarizes the quantitative data from washout experiments with this compound and provides a comparative overview with DHEA and 6-AN.
| Inhibitor | Cell Line | Parameter Measured | Inhibition (Post-Treatment) | Recovery (Post-Washout) | Reversibility | Reference |
| This compound | HepG2 | 6-Phosphogluconate Levels | ~80% decrease | Complete recovery to baseline within 2 hours | Reversible | [3] |
| This compound | Activated CD8+ T cells | NADP+/NADPH Ratio | ~4-fold increase | Complete recovery to baseline within 2 hours | Reversible | [3] |
| DHEA | Various | G6PD Activity | Varies | Generally considered reversible | Reversible | [1][5] |
| 6-AN | Various | G6PD Activity | Varies | Limited data on washout, competitive inhibition suggests reversibility | Likely Reversible | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the washout experiments cited in this guide.
Protocol 1: this compound Washout Experiment in HepG2 Cells
Objective: To assess the reversibility of this compound inhibition by measuring the recovery of 6-phosphogluconate (6-PG) levels after inhibitor removal.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for metabolite extraction (e.g., ice-cold 80% methanol)
-
LC-MS/MS system for 6-PG quantification
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat the cells with this compound at a final concentration of 10 µM (or desired concentration) in complete growth medium for 2 hours. Include a vehicle control (DMSO) group.
-
Washout:
-
After the 2-hour incubation, aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed complete growth medium to the wells.
-
-
Recovery: Incubate the cells for a time course (e.g., 0, 30, 60, 120 minutes) to allow for the recovery of G6PD activity.
-
Metabolite Extraction: At each time point, place the plates on ice, aspirate the medium, and wash the cells once with cold PBS. Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Sample Processing: Transfer the cell suspension to a microcentrifuge tube. Vortex and centrifuge at maximum speed for 10 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the levels of 6-phosphogluconate using a targeted LC-MS/MS method.
-
Data Normalization: Normalize the 6-PG levels to the total protein content or cell number for each sample.
Protocol 2: this compound Washout Experiment in Activated CD8+ T Cells
Objective: To assess the reversibility of this compound inhibition by measuring the recovery of the NADP+/NADPH ratio after inhibitor removal.
Materials:
-
Activated primary CD8+ T cells
-
Complete T cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for NADP+/NADPH extraction and quantification (e.g., commercial NADP/NADPH assay kit)
Procedure:
-
Cell Culture: Culture activated CD8+ T cells in suspension.
-
Inhibitor Treatment: Treat the cells with this compound at a final concentration of 10 µM (or desired concentration) in complete T cell medium for 2 hours. Include a vehicle control (DMSO) group.
-
Washout:
-
After the 2-hour incubation, centrifuge the cells to pellet them.
-
Aspirate the supernatant containing this compound.
-
Resuspend the cell pellet in pre-warmed PBS and centrifuge again. Repeat this wash step once more.
-
Resuspend the cells in fresh, pre-warmed complete T cell medium.
-
-
Recovery: Incubate the cells for a time course (e.g., 0, 30, 60, 120 minutes).
-
NADP+/NADPH Measurement: At each time point, take an aliquot of the cell suspension and measure the intracellular NADP+ and NADPH levels using a commercially available assay kit according to the manufacturer's instructions. This typically involves cell lysis and a colorimetric or fluorometric assay.
-
Data Analysis: Calculate the NADP+/NADPH ratio for each time point and compare the recovery in the this compound treated group to the vehicle control.
Visualizing the Molecular Pathway and Experimental Design
Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway affected by this compound and the logical flow of the washout experiment.
Caption: The signaling pathway of the oxidative pentose phosphate pathway.
Caption: The experimental workflow for a washout experiment.
Conclusion
References
- 1. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 6. Frontiers | Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Analysis of G6PDi-1 and Alternative G6PD Inhibitors on Immune Cell Subsets
A Head-to-Head Look at Modulating Immune Responses Through G6PD Inhibition
For researchers, scientists, and drug development professionals exploring the intricate role of the pentose (B10789219) phosphate (B84403) pathway (PPP) in immunity, the selection of a potent and specific glucose-6-phosphate dehydrogenase (G6PD) inhibitor is critical. This guide provides a comparative study of G6PDi-1, a novel and highly effective G6PD inhibitor, against other alternatives, with a focus on their differential effects on key immune cell subsets: T cells, neutrophils, and macrophages. This analysis is supported by experimental data to inform the selection of the most appropriate tool for immunological research.
Executive Summary of Comparative Efficacy
This compound has emerged as a superior tool for studying the role of G6PD in immune function due to its high potency and specificity compared to the historically used inhibitor, dehydroepiandosterone (DHEA).[1][2] Another commonly used G6PD inhibitor, 6-aminonicotinamide (B1662401) (6-AN), also demonstrates effects on immune cells; however, this compound generally exhibits more potent and specific inhibition of G6PD-dependent processes in these cells.
The most striking differences in the effects of this compound are observed across different immune cell lineages. T cell effector functions are highly dependent on G6PD activity, and this compound potently suppresses their inflammatory cytokine production.[1][2][3] Neutrophils also rely on G6PD for their respiratory burst, a critical component of their microbicidal activity, which is effectively inhibited by this compound.[1][2] In contrast, macrophages appear less sensitive to G6PD inhibition by this compound, maintaining their pro-inflammatory cytokine production capabilities.[1][2][3]
Quantitative Comparison of G6PD Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and 6-aminonicotinamide (6-AN) on various immune cell functions.
Table 1: In Vitro and Cellular Inhibition of G6PD
| Inhibitor | Target | IC50 / EC50 | Cell Type | Reference |
| This compound | Human G6PD (in vitro) | 0.07 µM | Recombinant | |
| This compound | Pentose Phosphate Pathway | ~3-6 µM | HEK293 cells | [4][5] |
| DHEA | Human G6PD (in vitro) | 9 µM | Recombinant | [1] |
Table 2: Effects on T Cell Cytokine Production
| Inhibitor | Effect | Effective Concentration | Cell Type | Reference |
| This compound | Marked decrease in IFN-γ and TNF-α production | Dose-dependent inhibition observed, with strong effects at 10-50 µM | Mouse CD8+ and CD4+ T cells | [1] |
| 6-AN | Increased IFN-γ expression at certain concentrations | Not specified for direct cytokine inhibition, but alters T cell activation | Mouse CD8+ T cells | [6] |
Table 3: Effects on Neutrophil Respiratory Burst
| Inhibitor | Effect | Effective Concentration | Cell Type | Reference |
| This compound | Suppression of oxidative burst | 50 µM | Mouse and Human Neutrophils | [1][3] |
| 6-AN | Inhibition of oxidative burst | 5 mM | Human Neutrophils | [7] |
Table 4: Effects on Macrophage Cytokine Production
| Inhibitor | Effect | Effective Concentration | Cell Type | Reference |
| This compound | No significant decrease in LPS-induced pro-inflammatory cytokines | Up to 50 µM | Mouse Bone Marrow-Derived Macrophages | [1] |
| 6-AN | Decreased LPS-induced IL-6 and MCP-1 expression | Not specified | RAW 264.7 Macrophages | [8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: G6PD catalyzes the rate-limiting step of the PPP, producing NADPH, which is crucial for T cell cytokine production and neutrophil respiratory burst. This compound inhibits G6PD, thereby affecting these downstream functions.
Caption: A generalized experimental workflow for evaluating the impact of G6PD inhibitors on the function of different immune cell subsets.
Caption: A logical diagram illustrating the differential effects of this compound and 6-AN on the functions of T cells, neutrophils, and macrophages.
Experimental Protocols
1. T Cell Cytokine Production Assay
-
Cell Isolation and Culture: Isolate primary T cells (CD4+ or CD8+) from peripheral blood or spleen using magnetic-activated cell sorting (MACS). Culture the T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inhibitor Treatment and Stimulation: Pre-treat the cultured T cells with varying concentrations of this compound or 6-AN for 1-2 hours. Stimulate the T cells with anti-CD3/CD28 antibodies (plate-bound or beads) or with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of the inhibitor.
-
Cytokine Measurement:
-
ELISA: Collect the cell culture supernatant after 24-48 hours of stimulation. Measure the concentration of cytokines such as IFN-γ and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Intracellular Cytokine Staining (ICS): Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of stimulation. Harvest the cells, fix, and permeabilize them. Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) and analyze by flow cytometry.
-
2. Neutrophil Respiratory Burst Assay
-
Cell Isolation: Isolate neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Inhibitor Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Pre-incubate the neutrophils with this compound (e.g., 50 µM) or 6-AN for 30-60 minutes at 37°C.
-
Measurement of Reactive Oxygen Species (ROS) Production:
-
Dihydrorhodamine (DHR) 123 Assay: Load the pre-treated neutrophils with DHR 123. Stimulate the cells with PMA (e.g., 100 nM). The oxidation of DHR 123 to the fluorescent rhodamine 123 by ROS is measured over time using a plate reader or flow cytometer.
-
Cytochrome c Reduction Assay: Stimulate the pre-treated neutrophils in the presence of cytochrome c. The reduction of cytochrome c by superoxide (B77818) anions is measured spectrophotometrically as an increase in absorbance at 550 nm.
-
3. Macrophage Cytokine Production Assay
-
Cell Culture and Differentiation: Culture a macrophage cell line (e.g., RAW 264.7) or differentiate primary monocytes into macrophages using M-CSF.
-
Inhibitor Treatment and Stimulation: Pre-treat the macrophages with different concentrations of this compound or 6-AN for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence of the inhibitor.
-
Cytokine Measurement:
-
ELISA: Collect the culture supernatant after 6-24 hours of stimulation and measure the concentrations of TNF-α, IL-6, and IL-10 using ELISA kits.
-
qPCR: Isolate total RNA from the macrophages after 4-6 hours of stimulation. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Tnf, Il6, and Il10, normalized to a housekeeping gene.
-
Conclusion
This compound stands out as a potent and selective inhibitor of G6PD, offering a valuable tool for dissecting the role of the pentose phosphate pathway in immune cell function. Its differential effects on T cells, neutrophils, and macrophages highlight the distinct metabolic requirements of these immune cell subsets. While 6-AN also inhibits G6PD and modulates immune responses, the available data suggests this compound may offer greater potency and specificity. This guide provides a framework for researchers to design and interpret experiments aimed at understanding and potentially targeting G6PD in various immunological contexts.
References
- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of 6-phosphogluconate dehydrogenase generates CD8+ effector T cells with enhanced anti-tumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Macrophage Glucose-6-Phosphate Dehydrogenase Stimulates Proinflammatory Responses with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of G6PDi-1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of G6PDi-1, this guide offers a procedural, step-by-step approach to ensure the safety of laboratory personnel and compliance with regulatory standards. As a potent, reversible inhibitor of glucose-6-phosphate dehydrogenase (G6PD), responsible handling and disposal of this compound are paramount.
For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of this compound, a widely used inhibitor in metabolic research.
Chemical and Safety Data Overview
| Property | Value | Citations |
| Chemical Name | 4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile | [1] |
| Molecular Formula | C₁₄H₁₂N₄OS | [1] |
| Molecular Weight | 284.34 g/mol | [2] |
| CAS Number | 2457232-14-1 | [1] |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (15 mg/ml), and a DMF:PBS (pH 7.2) (1:4) solution (0.20 mg/ml). | [1] |
| Storage | Store at -20°C. | [2][3] |
| Purity | ≥98% | [1][2] |
| Physical Form | Crystalline solid. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with local and institutional regulations.
1. Waste Characterization and Segregation:
-
Consult Institutional Guidelines: The primary step is to refer to your organization's chemical hygiene plan and waste disposal protocols. Your EHS department will provide specific procedures for chemical waste.[4]
-
Hazardous vs. Non-Hazardous Waste: In the absence of a specific Safety Data Sheet (SDS) detailing disposal, treat this compound as hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, chemically compatible, and sealable container.[5]
-
Contaminated Materials: Items such as pipette tips, weighing paper, gloves, and other disposable labware contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, leak-proof, and appropriately labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
2. Personal Protective Equipment (PPE) and Handling:
-
Standard Laboratory PPE: Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound waste.
-
Ventilation: Conduct all waste handling and consolidation activities within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
3. Containerization and Labeling:
-
Appropriate Containers: Use only containers that are in good condition, compatible with the chemical waste, and have secure, tight-fitting lids.[6]
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is a liquid waste (e.g., "this compound in DMSO"). Include the date of accumulation.
4. Storage and Collection:
-
Designated Storage Area: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be cool, dry, and away from incompatible materials.[5]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[5] Never dispose of this compound or its containers in the regular trash or pour it down the drain.[4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling G6PDi-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of the G6PD inhibitor, G6PDi-1.
This document provides critical safety and logistical information for the handling and use of this compound (Glucose-6-phosphate Dehydrogenase Inhibitor 1), a potent and reversible non-competitive inhibitor of the G6PD enzyme. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or contact with skin and eyes.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher certified respirator | • Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize the generation of dust.• Change gloves immediately if contamination is suspected. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions containing this compound inside a chemical fume hood.• Actively avoid splashing and the generation of aerosols.• Ensure all vials and tubes are securely capped when not in immediate use. |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • All procedures involving cell culture must be conducted in a certified biological safety cabinet (BSC).• Treat all contaminated media and consumables as chemical waste. |
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Protocols
| Form | Storage Temperature | Stability | Special Considerations |
| Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container in a dry and well-ventilated area. |
| Stock Solutions (in DMSO or DMF) | -20°C or -80°C | Stable for at least 6 months at -80°C and 1 month at -20°C.[2] | Prepare stock solutions using an inert gas purge.[1] Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 4°C | Not recommended for storage for more than one day.[1] | Prepare fresh for each experiment. |
Disposal Plan
All disposable PPE, contaminated labware, and solutions containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect contaminated gloves, gowns, weighing papers, and other solid materials in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Experimental Protocols
This compound is a valuable tool for investigating the role of the pentose (B10789219) phosphate (B84403) pathway (PPP) in various biological processes. Below are detailed methodologies for key experiments.
In Vitro G6PD Enzyme Inhibition Assay
This protocol assesses the direct inhibitory effect of this compound on recombinant G6PD enzyme activity.
Materials:
-
Recombinant human G6PD
-
Assay Buffer: 50 mM Triethanolamine (pH 7.4), 1 mM MgCl₂, 0.25 mg/mL Bovine Serum Albumin (BSA)
-
NADP⁺ solution
-
Glucose-6-phosphate (G6P) solution
-
This compound stock solution (in DMSO)
-
Methanol (for quenching)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP⁺, and recombinant G6PD enzyme.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate.
-
Initiate the enzymatic reaction by adding G6P.
-
At specified time points, collect aliquots of the reaction mixture and quench the reaction by diluting 1:5 in ice-cold methanol.
-
Analyze the samples by LC-MS to quantify the product, 6-phosphogluconolactone, or the consumption of the substrate, G6P.
Cell-Based Assay for NADPH/NADP⁺ Ratio
This protocol measures the impact of this compound on the intracellular ratio of NADPH to NADP⁺, a key indicator of PPP activity.
Materials:
-
Cell line of interest (e.g., T cells, HCT116)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Commercial NADP/NADPH assay kit
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 2 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells according to the protocol of the chosen NADP/NADPH assay kit.
-
Measure the levels of NADP⁺ and NADPH using a plate reader.
-
Calculate the NADP⁺/NADPH ratio for each condition.
Neutrophil Oxidative Burst Assay
This protocol evaluates the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.
Materials:
-
Isolated primary human or mouse neutrophils
-
Appropriate buffer (e.g., Krebs-Ringer phosphate buffer with glucose)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound stock solution (in DMSO)
-
Instrument for measuring oxygen consumption rate (e.g., Seahorse XF Analyzer)
Procedure:
-
Isolate neutrophils from fresh blood.
-
Plate the neutrophils in the appropriate assay plate.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the neutrophils with PMA to induce oxidative burst.
-
Measure the oxygen consumption rate in real-time to determine the extent of the oxidative burst.
Visualizations
This compound Mechanism of Action
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
